3-fluoromethanesulfonylaniline
Description
BenchChem offers high-quality 3-fluoromethanesulfonylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-fluoromethanesulfonylaniline including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(fluoromethylsulfonyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO2S/c8-5-12(10,11)7-3-1-2-6(9)4-7/h1-4H,5,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPQUKWNERGKXMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)CF)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Solubility and Stability Studies of 3-((Fluoromethyl)sulfonyl)aniline
This guide details the physicochemical profiling of 3-((fluoromethyl)sulfonyl)aniline (CAS 1780868-90-7).[1][2][3][4][5] Note that while the common name "3-fluoromethanesulfonylaniline" is often used, the precise chemical structure involves a fluoromethyl group attached to the sulfonyl moiety, rather than a fluorine atom on the aromatic ring.
Technical Guidance for Pre-Formulation Profiling
Executive Summary & Chemical Context
3-((Fluoromethyl)sulfonyl)aniline is a functionalized aniline intermediate often employed in the synthesis of kinase inhibitors and sulfonamide-based therapeutics. Its structure features a meta-positioned (fluoromethyl)sulfonyl group relative to the primary amine.
From a pre-formulation perspective, this molecule presents a dichotomy: the sulfonyl moiety imparts polarity (improving aqueous solubility relative to pure aniline), while the fluorine atom and aromatic ring drive lipophilicity. The primary stability risk is oxidative degradation of the amine, rather than hydrolytic instability of the sulfone.
Key Physicochemical Parameters (Predicted):
-
Molecular Weight: 189.21 g/mol
-
pKa (Conjugate Acid): ~2.5 – 3.0 (The electron-withdrawing sulfonyl group significantly reduces the basicity of the aniline nitrogen compared to unsubstituted aniline, pKa ~4.6).
-
LogP: ~1.1 – 1.4 (Moderate lipophilicity).
-
Ionization State: Neutral at physiological pH (7.4); cationic only at pH < 2.0.
Solubility Profiling Protocols
For drug development, solubility must be mapped across the physiological pH range. Because this molecule is a very weak base, its solubility profile will likely be intrinsic (flat) across most relevant pH values, increasing only under highly acidic conditions.
Thermodynamic Solubility (Shake-Flask Method)
This is the "Gold Standard" equilibrium solubility method.
Protocol:
-
Preparation: Weigh excess solid (~5–10 mg) into 4 mL glass vials.
-
Media Addition: Add 1 mL of buffer (pH 1.2, 4.5, 6.8, 7.4) or biorelevant media (FaSSIF/FeSSIF).
-
Equilibration: Agitate at 37°C for 24–48 hours .
-
Separation: Centrifuge at 10,000 rpm for 10 mins or filter using a 0.22 µm PVDF filter (check for drug adsorption to filter first).
-
Quantification: Analyze supernatant via HPLC-UV against a standard curve prepared in DMSO.
Target Data Output Table:
| Medium | pH | Physiological Relevance | Expected Solubility Trend |
| 0.1N HCl | 1.2 | Gastric Fluid | Highest (Protonated |
| Acetate Buffer | 4.5 | Transition | Moderate (Partially ionized) |
| Phosphate Buffer | 6.8 | Intestinal Fluid | Base (Neutral Species |
| PBS | 7.4 | Blood/Tissue | Base (Neutral Species |
| FaSSIF | 6.5 | Fasted Intestine | Enhanced (Micellar solubilization) |
Kinetic Solubility (High Throughput)
Use this for early-stage screening where compound quantity is limited.
-
Method: Spike 10 mM DMSO stock into aqueous buffer (final 2% DMSO).
-
Readout: Nephelometry (turbidity) or UV-plate reader.
-
Risk: Often overestimates solubility due to supersaturation; use for ranking only.
Stability Profiling (Forced Degradation)
Stability studies must distinguish between the robust sulfone backbone and the labile aniline amine. The (fluoromethyl)sulfonyl group is generally resistant to hydrolysis but the C-F bond can be susceptible to defluorination under extreme basic stress.
Stress Testing Protocol
Perform these tests at a concentration of 1 mg/mL.
| Stress Condition | Conditions | Duration | Primary Degradation Mechanism |
| Acid Hydrolysis | 1N HCl, 60°C | 24–48 hrs | Stable (Sulfones resist acid). |
| Base Hydrolysis | 1N NaOH, 60°C | 24 hrs | Risk: Defluorination or nucleophilic attack on ring. |
| Oxidation | 3% | 2–4 hrs | High Risk: Aniline |
| Photostability | UV/Vis (1.2M Lux) | 24 hrs | High Risk: Aniline polymerization (browning). |
| Thermal | 60°C (Solid State) | 7 days | Solid-state form conversion or sublimation. |
Degradation Pathways Visualization
The following diagram illustrates the logical flow of stability testing and the specific chemical risks associated with the aniline and fluoromethyl-sulfone moieties.
Caption: Stability logic flow indicating high risk (Red) for oxidation/photolysis and moderate risk (Yellow) for basic hydrolysis.
Analytical Method Development
To accurately quantify solubility and degradation, a stability-indicating HPLC method is required.
Recommended HPLC Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water (Maintains acidic pH to protonate aniline, improving peak shape).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (Aromatic ring) and 210 nm (Sulfone/End absorption).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5–10 µL.
Self-Validation Check:
-
Specificity: Inject the oxidant (
) blank. Ensure it does not co-elute with the parent peak. -
Linearity:
across 0.1 – 100 µg/mL range.
References
-
Sigma-Aldrich (Merck). Product Specification: 3-((Fluoromethyl)sulfonyl)aniline (CAS 1780868-90-7). Accessed Oct 2023. Link
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 84719250 (3-fluoromethanesulfonylaniline).Link
-
Bhattachar, S. N., et al. Solubility: it's not just a number. Drug Discovery Today, 2006. (Foundational text on thermodynamic vs kinetic solubility protocols). Link
-
Baertschi, S. W. Pharmaceutical Stress Testing: Predicting Drug Degradation. Taylor & Francis, 2011. (Standard reference for forced degradation protocols). Link
Sources
- 1. 24906-76-1|3-Difluoromethanesulfonylaniline|BLD Pharm [bldpharm.com]
- 2. 69245-43-8|2-Amino-4-((trifluoromethyl)sulfonyl)phenol|BLD Pharm [bldpharm.com]
- 3. 1172364-87-2|2-((Difluoromethyl)sulfonyl)aniline hydrochloride|BLD Pharm [bldpharm.com]
- 4. 4837-28-9|(4-((Difluoromethyl)sulfonyl)phenyl)hydrazine|BLD Pharm [bldpharm.com]
- 5. 35216-39-8|3-(Methylsulfonyl)aniline|BLD Pharm [bldpharm.com]
Introduction: The Strategic Role of Fluorinated Sulfonamides in Modern Drug Discovery
An In-Depth Technical Guide to N-(3-fluorophenyl)methanesulfonamide
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties.[1][2][3] The unique attributes of fluorine, including its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a compound's metabolic stability, membrane permeability, and binding affinity to its biological target.[1][2][3] When combined with the versatile sulfonamide moiety, a well-established pharmacophore and bioisostere for amides and carboxylic acids, the resulting fluorinated sulfonamides represent a class of compounds with significant potential in drug development.
This technical guide provides a comprehensive overview of a key building block in this class: N-(3-fluorophenyl)methanesulfonamide . It is important to note that the common name "3-fluoromethanesulfonylaniline" can be ambiguous. This guide will focus on the compound where the methanesulfonyl group is attached to the nitrogen of the 3-fluoroaniline, as depicted below. This compound serves as a valuable scaffold in the synthesis of targeted therapeutics, particularly in oncology and other disease areas. We will delve into its fundamental properties, synthesis, analytical characterization, and its applications as a strategic component in drug design, providing researchers and drug development professionals with a detailed and practical resource.
Chemical Structure and Identification
-
IUPAC Name: N-(3-fluorophenyl)methanesulfonamide
-
CAS Number: 103259-71-4
-
Molecular Formula: C₇H₈FNO₂S
-
Molecular Weight: 189.21 g/mol
Physicochemical and Pharmacokinetic Properties: A Quantitative Overview
The strategic placement of the fluorine atom on the phenyl ring and the presence of the sulfonamide group bestow upon N-(3-fluorophenyl)methanesulfonamide a unique set of properties that are highly advantageous in a drug discovery context. The electron-withdrawing nature of both the fluorine and the methanesulfonyl group significantly lowers the pKa of the sulfonamide N-H, influencing its hydrogen bonding capabilities and solubility profile.
| Property | Value | Source |
| Molecular Weight | 189.21 g/mol | PubChem |
| XLogP3 | 1.3 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Exact Mass | 189.02597783 Da | PubChem |
| Topological Polar Surface Area | 54.6 Ų | PubChem |
Synthesis and Manufacturing: A Protocol for Practical Application
The most direct and widely employed synthetic route to N-(3-fluorophenyl)methanesulfonamide involves the reaction of 3-fluoroaniline with methanesulfonyl chloride. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.
Experimental Protocol: Synthesis of N-(3-fluorophenyl)methanesulfonamide
Materials:
-
3-Fluoroaniline (1.0 eq)
-
Methanesulfonyl chloride (1.1 eq)
-
Pyridine (2.0 eq)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Hexanes
-
Ethyl acetate
Procedure:
-
Dissolve 3-fluoroaniline in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine to the solution, followed by the dropwise addition of methanesulfonyl chloride. The reaction is exothermic, and the temperature should be maintained below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a mixture of ethyl acetate and hexanes to afford N-(3-fluorophenyl)methanesulfonamide as a white to off-white solid.
Causality Behind Experimental Choices:
-
Pyridine as a Base: Pyridine is chosen as it is a weak, non-nucleophilic base that effectively scavenges the HCl generated during the reaction without competing with the aniline as a nucleophile.
-
Dichloromethane as a Solvent: DCM is an excellent solvent for the reactants and is unreactive under the reaction conditions.
-
Aqueous Workup: The series of aqueous washes is crucial for removing excess reagents, the pyridinium hydrochloride salt, and other water-soluble impurities.
-
Recrystallization: This is a standard and effective method for purifying the solid product to a high degree of purity required for subsequent applications.
Synthesis Workflow Diagram
Caption: Synthetic workflow for N-(3-fluorophenyl)methanesulfonamide.
The Role of N-(3-fluorophenyl)methanesulfonamide in Drug Design
The N-(3-fluorophenyl)methanesulfonamide scaffold is a privileged motif in medicinal chemistry due to the synergistic effects of its constituent parts.
-
Metabolic Stability: The strong C-F bond is resistant to oxidative metabolism, often blocking a potential site of metabolic attack and thereby increasing the half-life of a drug candidate.[1]
-
Modulation of pKa: The electron-withdrawing properties of the fluorine atom and the sulfonyl group lower the pKa of the sulfonamide proton, making it a better hydrogen bond donor and influencing its interaction with protein targets.
-
Lipophilicity and Permeability: The fluorine atom can increase the lipophilicity of the molecule in a localized manner, which can enhance membrane permeability and oral bioavailability.[2][3]
-
Conformational Control: The presence of the fluorine atom can induce a conformational bias in the phenyl ring, which can lead to more favorable binding to a target protein.[2][3]
Logical Relationship Diagram
Caption: Influence of the scaffold on drug properties.
Analytical Methodologies for Characterization and Quantification
Robust analytical methods are essential for confirming the identity and purity of synthesized N-(3-fluorophenyl)methanesulfonamide and for its quantification in various matrices during preclinical and clinical development. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely used and reliable method.
Comparative Overview of Analytical Methods
| Method | Principle | Typical Limit of Detection | Advantages | Disadvantages |
| HPLC-UV | Separation based on polarity on a packed column, with detection by UV absorbance. | ~1-10 µg/mL | Robust, widely available, good for purity assessment. | Moderate sensitivity, requires a chromophore. |
| LC-MS | Separation by HPLC with detection and identification based on mass-to-charge ratio. | ~0.01 µg/mL | High sensitivity and selectivity, structural information. | Higher cost and complexity. |
| GC-MS | Separation based on boiling point and polarity, with detection and identification by mass spectrometry. | ~0.01 µg/mL | Excellent for volatile and thermally stable compounds. | May require derivatization for less volatile compounds. |
| NMR Spectroscopy | Nuclear magnetic resonance of atomic nuclei. | >100 µg/mL | Provides detailed structural information. | Low sensitivity. |
Standard Operating Procedure: Purity Determination by HPLC-UV
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: Water with 0.1% Trifluoroacetic acid (TFA)
-
B: Acetonitrile with 0.1% Trifluoroacetic acid (TFA)
Gradient Elution:
| Time (min) | % B |
| 0 | 10 |
| 20 | 90 |
| 25 | 90 |
| 26 | 10 |
| 30 | 10 |
Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 10 µL Sample Preparation: Dissolve a small amount of the compound in acetonitrile to a concentration of approximately 1 mg/mL.
Self-Validating System:
-
System Suitability: Run a standard solution to check for theoretical plates, tailing factor, and reproducibility of retention time and peak area.
-
Specificity: The method should be able to resolve the analyte peak from potential impurities and degradation products.
-
Linearity: Establish a calibration curve with at least five concentrations to demonstrate a linear relationship between concentration and peak area.
Conclusion and Future Perspectives
N-(3-fluorophenyl)methanesulfonamide is more than just a chemical intermediate; it is a strategically designed building block that leverages the powerful effects of fluorine and the sulfonamide group to create drug candidates with improved pharmacological profiles. Its synthesis is straightforward, and its properties are well-suited for medicinal chemistry applications. As our understanding of the nuanced roles of fluorine in drug design continues to evolve, we can expect to see the N-(3-fluorophenyl)methanesulfonamide scaffold and its derivatives play an increasingly important role in the development of novel therapeutics for a wide range of diseases. The continued development of innovative synthetic methodologies will further expand the accessibility and utility of this valuable compound in the ongoing quest for safer and more effective medicines.
References
-
PubChem. 3-Fluoroaniline. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. 3-Fluoro-4-(methylsulfonyl)aniline. National Center for Biotechnology Information. Available from: [Link]
-
Ni, K., & O'Hagan, D. (2020). Fluorine in drug discovery: Role, design and case studies. Future Medicinal Chemistry, 12(12), 1147-1164. Available from: [Link]
- Google Patents. CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.
-
Al-Warhi, T., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Molecules, 25(10), 2333. Available from: [Link]
-
Environmental Business Council. PFAS Analytical Methods – So Many Choices, Which One Do I Need? (2024). Available from: [Link]
-
Czyrski, A. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Chromatographia, 80(2), 181-200. Available from: [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Tactical Applications of Fluorine in Drug Design and Development. Journal of Medicinal Chemistry, 58(21), 8315–8359. Available from: [Link]
- Google Patents. CN102173995A - Synthesis method of m-fluoroaniline.
-
ResearchGate. Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. Available from: [Link]
-
ResearchGate. Analytical methods for the determination of fluoroquinolones in solid environmental matrices. Available from: [Link]
-
Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. Available from: [Link]
Sources
Purity Assessment of 3-Fluoromethanesulfonylaniline: An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive framework for the purity assessment of 3-fluoromethanesulfonylaniline, a key intermediate in pharmaceutical synthesis. Recognizing the criticality of purity for downstream applications, particularly in drug development, this document outlines a multi-faceted analytical approach. It moves beyond a simple listing of methods to provide the scientific rationale behind the selection of techniques and experimental parameters. This guide is intended for researchers, scientists, and quality control professionals, offering a robust, self-validating system for ensuring the identity, purity, and quality of 3-fluoromethanesulfonylaniline. We will delve into chromatographic, spectroscopic, and elemental analysis techniques, providing not just protocols, but the causality that underpins a rigorous and reliable purity assessment program.
Introduction: The Imperative of Purity in Pharmaceutical Intermediates
The efficacy and safety of a final drug product are intrinsically linked to the quality of its starting materials and intermediates. 3-Fluoromethanesulfonylaniline, with its dual functional-group character, is a versatile building block in medicinal chemistry. However, the presence of impurities, even at trace levels, can have significant consequences, potentially leading to the formation of undesired side-products, reduced efficacy, and in the worst-case scenario, adverse patient reactions.
Therefore, a comprehensive purity assessment is not merely a quality control checkpoint; it is a fundamental aspect of risk mitigation in drug development. This guide presents an integrated analytical strategy to confidently characterize 3-fluoromethanesulfonylaniline, ensuring its suitability for its intended purpose. The methodologies described herein are designed to be both robust and adaptable, allowing for their implementation in various laboratory settings.
Understanding the Analyte: Physicochemical Properties and Potential Impurities
A thorough understanding of the target molecule's properties and its synthetic route is paramount in developing a targeted and effective purity assessment strategy.
Table 1: Physicochemical Properties of 3-Fluoromethanesulfonylaniline
| Property | Value | Source |
| Molecular Formula | C₇H₈FNO₂S | [1] |
| Molecular Weight | 189.21 g/mol | [1] |
| Appearance | Expected to be a solid | General knowledge of similar anilines |
| Solubility | Likely soluble in organic solvents (e.g., methanol, acetonitrile, DMSO) | General chemical principles |
Anticipating Impurities: A Synthesis-Based Approach
While multiple synthetic routes to 3-fluoromethanesulfonylaniline are conceivable, a common approach would likely involve the multi-step synthesis from a readily available starting material like 3-fluoroaniline. A plausible synthetic pathway is outlined below, which helps in predicting potential process-related impurities.
Caption: Plausible synthetic route for 3-fluoromethanesulfonylaniline.
Based on this proposed synthesis, a range of potential impurities can be anticipated:
-
Starting Materials: Unreacted 3-fluoroaniline.
-
Intermediates: Residual amounts of 3-fluorobenzenesulfonyl chloride, 3-fluorobenzenesulfinic acid, or 3-fluoro-1-(methylsulfonyl)benzene.
-
Isomeric Impurities: Positional isomers such as 2-fluoromethanesulfonylaniline or 4-fluoromethanesulfonylaniline could arise from non-selective reactions during the fluorination or sulfonation steps.
-
Reaction By-products: Impurities from side reactions, such as the formation of diaryl sulfones.
-
Degradation Products: The aniline functional group is susceptible to oxidation. Forced degradation studies are crucial to identify potential degradants that may form under storage or stress conditions.[2][3][4][5][6]
The Analytical Toolkit: A Multi-Modal Approach to Purity Determination
No single analytical technique can provide a complete picture of a compound's purity. A combination of chromatographic, spectroscopic, and other analytical methods is essential for a comprehensive assessment.
Caption: Integrated analytical workflow for purity assessment.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
A stability-indicating HPLC method is the cornerstone of purity assessment for non-volatile organic compounds.[7][8] A well-developed method can quantify the main component and separate it from potential impurities and degradation products.
Rationale for Method Development:
-
Column Chemistry: A C18 reversed-phase column is a suitable starting point due to the moderate polarity of 3-fluoromethanesulfonylaniline.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic modifier (e.g., acetonitrile or methanol) will likely be necessary to achieve good resolution between the main peak and any impurities with different polarities.
-
Detection: The aromatic ring in the analyte provides strong UV absorbance. A photodiode array (PDA) detector is highly recommended as it can provide spectral information for peak purity assessment and help in the initial characterization of unknown impurities. A detection wavelength around 254 nm is a good starting point.
Experimental Protocol: Stability-Indicating HPLC Method
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.01 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of 3-fluoromethanesulfonylaniline and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a 1 mg/mL stock solution. Further dilute as necessary.
Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[9]
Gas Chromatography-Mass Spectrometry (GC-MS): Assessing Volatile Impurities
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile impurities that may not be amenable to HPLC analysis.
Rationale for Method Application:
While 3-fluoromethanesulfonylaniline itself may have limited volatility, GC-MS is invaluable for detecting residual solvents from the synthesis and purification process. It can also identify more volatile, lower molecular weight impurities.
Experimental Protocol: GC-MS for Residual Solvents and Volatile Impurities
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane, is a good general-purpose choice.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-500.
-
Sample Preparation: Prepare a solution of 3-fluoromethanesulfonylaniline in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structural Confirmation
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of the main component and the identification of impurities. Both ¹H and ¹⁹F NMR should be employed.
-
¹H NMR: Will provide information on the number and connectivity of protons in the molecule. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the substitution pattern on the benzene ring. The methyl group of the sulfonyl moiety will appear as a singlet.
-
¹⁹F NMR: This is a highly sensitive technique for fluorinated compounds.[10][11] The chemical shift of the fluorine atom is highly sensitive to its electronic environment, making it an excellent probe for identifying isomeric impurities.[10]
Expected Spectral Features:
-
¹H NMR: A singlet for the methyl protons (around 3.0 ppm), and complex multiplets for the three aromatic protons (in the range of 7.0-8.0 ppm). The amino protons will appear as a broad singlet, the chemical shift of which will be concentration and solvent dependent.
-
¹⁹F NMR: A single resonance, likely in the range of -110 to -130 ppm (relative to CFCl₃), with coupling to the adjacent aromatic protons.
Table 2: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| -CH₃ | ~3.0 | Singlet |
| Aromatic-H | 7.0 - 8.0 | Multiplets |
| -NH₂ | Variable | Broad Singlet |
Note: These are estimated values and will vary depending on the solvent and instrument frequency.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural confirmation and impurity identification.
Rationale for MS Analysis:
Electrospray ionization (ESI) is a suitable technique for this molecule. The fragmentation pattern can be diagnostic for the sulfonamide group and the substituted aromatic ring. Common fragmentations for sulfonamides include the loss of SO₂.[12][13][14][15]
Expected Mass Spectral Data:
-
Positive Ion Mode (ESI+): The protonated molecule [M+H]⁺ at m/z 190.03.
-
Fragmentation: Expect to see fragments corresponding to the loss of SO₂ (m/z 126.04) and other characteristic cleavages of the sulfonyl and aniline moieties.
Elemental Analysis: Confirming the Empirical Formula
Elemental analysis for Carbon, Hydrogen, and Nitrogen (CHN) and Sulfur (S) provides a fundamental confirmation of the empirical formula of the bulk material.
Rationale for Elemental Analysis:
This technique provides a quantitative measure of the elemental composition of the sample. The results should be in close agreement with the theoretical values for C₇H₈FNO₂S. Significant deviations can indicate the presence of inorganic impurities or a substantial amount of an organic impurity with a different elemental composition. The analysis of organofluorine compounds requires special considerations in the combustion process to ensure complete decomposition and accurate measurement.[16]
Table 3: Theoretical Elemental Composition
| Element | Theoretical Percentage |
| Carbon | 44.43% |
| Hydrogen | 4.26% |
| Fluorine | 10.04% |
| Nitrogen | 7.40% |
| Oxygen | 16.91% |
| Sulfur | 16.95% |
Forced Degradation Studies: Probing the Stability of 3-Fluoromethanesulfonylaniline
Forced degradation studies are essential for developing a stability-indicating analytical method and for understanding the potential degradation pathways of the molecule.[6] These studies involve subjecting the compound to stress conditions that are more severe than those it would typically encounter during storage.
Experimental Protocol: Forced Degradation
-
Acid Hydrolysis: Treat a solution of the analyte with 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: Treat a solution of the analyte with 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: Treat a solution of the analyte with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid material to 80 °C for 48 hours.
-
Photolytic Degradation: Expose a solution of the analyte to UV light (e.g., 254 nm) and visible light for a defined period.
The stressed samples should be analyzed by the developed HPLC method to assess the extent of degradation and to determine if any degradation products co-elute with the main peak.
Conclusion: A Holistic Approach to Purity Assurance
The purity assessment of 3-fluoromethanesulfonylaniline is a critical undertaking that necessitates a scientifically sound and multi-faceted analytical strategy. This guide has outlined a comprehensive approach that integrates chromatographic separation, spectroscopic identification, and elemental analysis to provide a high degree of confidence in the quality of this important pharmaceutical intermediate.
By understanding the potential impurities arising from the synthetic process and by employing a suite of orthogonal analytical techniques, researchers and quality control professionals can establish a robust system for purity assessment. The implementation of these methodologies will not only ensure compliance with regulatory expectations but will also contribute to the overall safety and efficacy of the final drug products derived from 3-fluoromethanesulfonylaniline.
References
- CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.
-
Fluorine NMR. [Link]
-
3-Fluoro-4-(methylsulfonyl)aniline. PubChem. [Link]
- HPLC Method Development and Validation for Estimation of Fluticasone Furoate & Vilanterol Trifenatate in Bulk and Dosage Form by Using Quality by Design Approach. International Journal of Pharmaceutical Sciences Review and Research.
-
Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation. ResearchGate. [Link]
-
Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. [Link]
-
Studies on sulfonamide degradation products. ResearchGate. [Link]
- CN102924347A - Preparation method of phenyl methyl sulphone derivatives.
-
Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. PubMed. [Link]
- US4145364A - Preparation of fluorinated anilines.
-
Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
-
Deconstructing α-Amidoalkyl Sulfones as Dual d-Sulfonyl/a-Azomethine Synthons: Synthesis of 3-Sulfonylmethylindole Aminals. The Journal of Organic Chemistry. [Link]
-
CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements. Journal of the American Society for Mass Spectrometry. [Link]
-
Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC. [Link]
-
Degradation of sulfonamides as a microbial resistance mechanism. PubMed. [Link]
-
VALIDATED AND STABILITY INDICATING HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF SULFADIAZINE SODIUM , SULFATHIAZOLE SODIUM AND SULFADIMIDINE SODIUM IN WATER SOLUBLE POWDER DOSAGE FORM. Semantic Scholar. [Link]
- CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline.
-
Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC. [Link]
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Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. MDPI. [Link]
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Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after On-Line Photochemical Reaction. Oxford Academic. [Link]
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Leachability and Chemical Profiles of Per- and Polyfluoroalkyl Substances in Electronic Waste Components: Targeted and Non-Targeted Analysis. MDPI. [Link]
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Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. MedCrave. [Link]
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A reagent to access methyl sulfones. PMC. [Link]
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Synthesis of Fluorinated Heterocyclic Compounds for Pharmacological Screening. Journal of Ultra Chemistry. [Link]
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Forced Degradation Studies. MedCrave. [Link]
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Recent Advances in Fluorine Chemistry. PMC. [Link]
-
PFAS. Wikipedia. [Link]
-
Supporting information Figure S1: Mass spectral fragmentations of sulfonates. [Link]
- EP0092909A2 - Process for producing aminophenyl-beta-hydroxyethylsulfone.
-
2-Fluoro-3-methylaniline. Chem-Impex. [Link]
-
Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry. [Link]
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Thermal Properties of 3-Fluoro-4-(methylsulfonyl)aniline: A Technical Guide for Drug Development
Topic: Thermal properties of 3-fluoromethanesulfonylaniline Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Chemical Identity
3-Fluoro-4-(methylsulfonyl)aniline (CAS: 252561-34-5), often referred to in trade as 3-fluoromethanesulfonylaniline, is a critical fluorinated building block in the synthesis of next-generation kinase inhibitors and sulfonamide-based therapeutics. Its thermal behavior is of paramount importance during process scale-up, specifically for crystallization optimization, polymorphic screening, and safety assessment during drying operations.
This guide provides a rigorous analysis of the thermal attributes of this compound, establishing a baseline for quality control and process safety.
Chemical Identification
| Parameter | Detail |
| IUPAC Name | 3-Fluoro-4-(methylsulfonyl)aniline |
| Common Synonyms | 3-Fluoro-4-methanesulfonylaniline; 4-Amino-2-fluorophenyl methyl sulfone |
| CAS Number | 252561-34-5 |
| Molecular Formula | C₇H₈FNO₂S |
| Molecular Weight | 189.21 g/mol |
| Physical State | Off-white to pale yellow crystalline powder |
Thermodynamic Profile
The thermal profile of 3-Fluoro-4-(methylsulfonyl)aniline is characterized by a distinct melting endotherm and high thermal stability typical of aryl sulfones.
Phase Transition Data
The following data represents the standard thermodynamic values for high-purity (>97%) samples.
| Property | Value / Range | Method / Source |
| Melting Point (Onset) | 117.0 – 118.4 °C | Capillary / DSC [1] |
| Boiling Point | Decomposes prior to boiling | Predicted / TGA Analysis |
| Flash Point | N/A (Solid) | Closed Cup (Calculated >150°C) |
| Decomposition Temp ( | > 220 °C (Estimated) | Analogous Sulfone Stability |
Technical Insight: The melting point range of 117–118.4 °C is a critical purity indicator. A broadened range (>2 °C) or depressed onset (<116 °C) typically indicates the presence of the 3-fluoro-4-(methylthio)aniline intermediate or residual solvent (e.g., ethanol/ethyl acetate) from recrystallization.
Solubility & Thermal History
Thermal handling is heavily influenced by solubility. The compound exhibits:
-
High Solubility: DMSO, DMF, Methanol, Ethyl Acetate (Hot).
-
Low Solubility: Water, Hexanes.
-
Implication: Recrystallization often requires cooling crystallization. Differential Scanning Calorimetry (DSC) is required to detect solvate formation (pseudo-polymorphs) which can shift the apparent melting point.
Thermal Stability & Decomposition Analysis
Understanding the stability limits is essential for defining safe drying protocols (Loss on Drying - LOD) and reaction temperatures.
Decomposition Pathway
Aryl sulfones are generally stable up to 200°C. However, the presence of the amino group (
-
Primary Risk: Oxidation of the amine to nitro/nitroso species at
in air. -
Secondary Risk: Cleavage of the C-S bond under extreme thermal stress (>250°C).
Experimental Protocol: Thermal Characterization
To validate the thermal properties of incoming raw materials, the following self-validating protocol is recommended.
Protocol: DSC/TGA Integrated Analysis
Objective: Determine purity, solvate presence, and decomposition onset.
-
Sample Prep: Weigh 3–5 mg of sample into an aluminum crucible (crimped, pinhole lid to allow volatile escape).
-
TGA Stage (Volatiles):
-
Ramp: 25°C to 150°C at 10°C/min.
-
Acceptance Criteria: Mass loss < 0.5% (confirms dry sample). Significant loss <100°C indicates surface moisture; loss near 117°C indicates lattice solvent.
-
-
DSC Stage (Melting):
-
Ramp: 25°C to 140°C at 5°C/min.
-
Observation: Sharp endotherm with onset at ~117°C.
-
Validation: Calculate enthalpy of fusion (
). Consistent across batches confirms polymorphic purity.
-
-
Cooling Cycle (Reversibility):
-
Cool to 20°C at 10°C/min.
-
Observation: Look for recrystallization exotherm. Lack of recrystallization may indicate glass formation.
-
Visualized Workflows
Thermal Characterization Logic
This diagram illustrates the decision matrix for analyzing the thermal data of 3-Fluoro-4-(methylsulfonyl)aniline.
Figure 1: Decision logic for thermal quality control. Mass loss in TGA dictates whether the melting point depression is due to solvents or chemical impurities.
Synthesis & Stability Context
Understanding the origin of the molecule helps predict thermal impurities.
Figure 2: Synthesis pathway highlighting the transition from the thermally unstable nitro-intermediate to the stable aniline target.
Safety & Handling Protocols
While 3-Fluoro-4-(methylsulfonyl)aniline is relatively stable, the following precautions are mandatory based on its physical properties.
Dust Explosion Hazard
As a fine organic powder, this compound poses a Class St-1 dust explosion risk if suspended in air.
-
Mitigation: Use local exhaust ventilation (LEV) during weighing. Ground all equipment to prevent electrostatic discharge.
Thermal Runaway Prevention
-
Storage: Store below 30°C in tightly sealed containers.
-
Drying: Do not exceed 60°C under vacuum. Higher temperatures may induce surface oxidation (discoloration to brown), affecting yield in subsequent coupling reactions.
References
-
PubChem. (n.d.). Compound Summary: 3-Fluoro-4-(methylsulfonyl)aniline (CID 22316609).[1] National Library of Medicine. Retrieved February 4, 2026, from [Link]
Sources
Methodological & Application
The Strategic deployment of 3-Fluoromethanesulfonylaniline in Modern Organic Synthesis: Application Notes and Protocols
Introduction: Unveiling the Potential of a Unique Building Block
In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms and sulfonyl groups into molecular scaffolds has become a cornerstone of rational design.[1][2] These functional groups can profoundly influence a molecule's physicochemical and biological properties, including metabolic stability, membrane permeability, and target binding affinity. 3-Fluoromethanesulfonylaniline emerges as a particularly valuable building block, synergistically combining the electronic effects of a fluorine atom and a methanesulfonyl group on an aniline core. This unique substitution pattern modulates the reactivity of the aniline nitrogen and the aromatic ring, opening up a diverse range of synthetic possibilities for the construction of complex, high-value molecules.
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of 3-fluoromethanesulfonylaniline as a versatile building block. We will delve into its application in the synthesis of key pharmacophores, supported by detailed, field-proven protocols and an analysis of the chemical principles that underpin these transformations.
The Physicochemical Landscape: Why 3-Fluoromethanesulfonylaniline?
The utility of 3-fluoromethanesulfonylaniline stems from the interplay of its constituent functional groups. The methanesulfonyl group is a strong electron-withdrawing group, which significantly reduces the pKa of the aniline nitrogen, making it less prone to oxidation and modifying its nucleophilicity. The fluorine atom, also electron-withdrawing, further modulates the electronic properties of the aromatic ring and can introduce favorable metabolic properties in the resulting products. This electronic profile makes 3-fluoromethanesulfonylaniline an ideal substrate for a variety of cross-coupling reactions and nucleophilic substitutions.
Core Applications in Medicinal Chemistry: Building Biologically Active Scaffolds
Our exploration of 3-fluoromethanesulfonylaniline will focus on its application in the synthesis of scaffolds commonly found in medicinally active compounds, particularly kinase inhibitors and other heterocyclic systems.
I. Synthesis of Substituted Pyrimidine Scaffolds: A Gateway to Kinase Inhibitors
Many potent kinase inhibitors feature a substituted pyrimidine core. The aniline nitrogen of 3-fluoromethanesulfonylaniline can be utilized as a key nucleophile in the construction of these heterocyclic systems. A common strategy involves the reaction of an aniline with a suitably functionalized pyrimidine, often a chloropyrimidine.
Protocol 1: Synthesis of N-(3-(fluoromethylsulfonyl)phenyl)pyrimidin-4-amine Derivatives
This protocol details a representative synthesis of a substituted pyrimidine derivative, a common core in many kinase inhibitors.
Reaction Scheme:
A general reaction scheme for the synthesis of N-aryl pyrimidine derivatives.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 3-Fluoromethanesulfonylaniline | ≥98% | Commercially Available |
| 4-Chloropyrimidine | ≥98% | Commercially Available |
| Diisopropylethylamine (DIPEA) | Anhydrous | Commercially Available |
| n-Butanol | Anhydrous | Commercially Available |
| Round-bottom flask | - | Standard laboratory equipment |
| Magnetic stirrer/hotplate | - | Standard laboratory equipment |
| Condenser | - | Standard laboratory equipment |
| Inert atmosphere setup (Nitrogen or Argon) | - | Standard laboratory equipment |
Experimental Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 3-fluoromethanesulfonylaniline (1.0 eq).
-
Under an inert atmosphere, add anhydrous n-butanol to dissolve the aniline.
-
Add 4-chloropyrimidine (1.1 eq) to the solution.
-
Add diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the desired N-(3-(fluoromethylsulfonyl)phenyl)pyrimidin-4-amine.
Causality and Experimental Choices:
-
Inert Atmosphere: Prevents potential oxidation of the aniline starting material and other reaction components at elevated temperatures.
-
Anhydrous Solvents: The use of anhydrous solvents is crucial to prevent hydrolysis of the chloropyrimidine and to ensure the efficiency of the base.
-
Base (DIPEA): A non-nucleophilic organic base is used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Excess of 4-Chloropyrimidine: A slight excess of the chloropyrimidine can help to ensure complete consumption of the starting aniline.
II. Synthesis of Indazole Derivatives: Core Structures in Oncology and Beyond
Indazole-containing compounds are another important class of bioactive molecules, with applications as kinase inhibitors and in other therapeutic areas. The synthesis of substituted indazoles can be achieved through various strategies, often involving the formation of a urea or amide linkage with an aminoindazole precursor.
Protocol 2: Synthesis of N-(3-(fluoromethylsulfonyl)phenyl)-1H-indazol-5-amine Derivatives
This protocol outlines the synthesis of an N-aryl indazole derivative, a scaffold present in several targeted therapies.
Reaction Scheme:
A general reaction scheme for the synthesis of N-aryl indazole derivatives.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 3-Fluoromethanesulfonylaniline | ≥98% | Commercially Available |
| 5-Nitroindazole | ≥98% | Commercially Available |
| Palladium(II) acetate (Pd(OAc)2) | Reagent Grade | Commercially Available |
| Xantphos | ≥98% | Commercially Available |
| Cesium carbonate (Cs2CO3) | ≥99% | Commercially Available |
| Toluene | Anhydrous | Commercially Available |
| Tin(II) chloride dihydrate (SnCl2·2H2O) | ≥98% | Commercially Available |
| Ethanol | Reagent Grade | Commercially Available |
| Round-bottom flask | - | Standard laboratory equipment |
| Magnetic stirrer/hotplate | - | Standard laboratory equipment |
| Condenser | - | Standard laboratory equipment |
| Inert atmosphere setup (Nitrogen or Argon) | - | Standard laboratory equipment |
Experimental Procedure:
Step 1: Buchwald-Hartwig Amination
-
To a dry Schlenk flask, add 5-nitroindazole (1.0 eq), 3-fluoromethanesulfonylaniline (1.2 eq), palladium(II) acetate (0.05 eq), Xantphos (0.10 eq), and cesium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 110 °C and stir for 12-18 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography to yield N-(3-(fluoromethylsulfonyl)phenyl)-5-nitro-1H-indazole.
Step 2: Reduction of the Nitro Group
-
Dissolve the product from Step 1 in ethanol in a round-bottom flask.
-
Add tin(II) chloride dihydrate (5.0 eq) portion-wise at room temperature.
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Cool the reaction to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate until the pH is basic.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain N-(3-(fluoromethylsulfonyl)phenyl)-1H-indazol-5-amine.
Causality and Experimental Choices:
-
Buchwald-Hartwig Coupling: This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of C-N bonds, particularly for the arylation of amines and related compounds.[3]
-
Ligand (Xantphos): The choice of a bulky, electron-rich phosphine ligand like Xantphos is critical for facilitating the catalytic cycle and promoting high yields in the amination reaction.
-
Reduction Method: Tin(II) chloride is a common and effective reagent for the reduction of aromatic nitro groups to amines. Alternatively, catalytic hydrogenation (H2, Pd/C) can be employed.
Visualization of Synthetic Pathways
The following diagrams illustrate the general workflows for the synthesis of pyrimidine and indazole derivatives using 3-fluoromethanesulfonylaniline.
General workflows for the synthesis of key heterocyclic scaffolds.
Conclusion: A Versatile Tool for Modern Synthesis
3-Fluoromethanesulfonylaniline stands as a testament to the power of strategic functionalization in the design of synthetic building blocks. Its unique electronic properties, conferred by the fluorine and methanesulfonyl substituents, render it a highly adaptable and valuable reagent for the construction of complex molecular architectures. The protocols detailed herein provide a foundation for the application of this versatile aniline in the synthesis of medicinally relevant pyrimidine and indazole scaffolds. As the demand for novel, fluorine-containing bioactive molecules continues to grow, the importance of building blocks like 3-fluoromethanesulfonylaniline in the synthetic chemist's arsenal will undoubtedly increase.
References
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
-
Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of medicinal chemistry, 51(15), 4359-4369. [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359. [Link]
-
Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540. [Link]
-
Ni, C., & Hu, J. (2014). The unique role of fluorine in the design of logs and catalysts. Chemical Society Reviews, 43(15), 5346-5357. [Link]
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
-
Wilhelm, S. M., Carter, C., Tang, L., Wilkie, D., McNabola, A., Rong, H., ... & Trail, P. A. (2004). BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases involved in tumor progression and angiogenesis. Cancer research, 64(19), 7099-7109. [Link]
-
Strumberg, D., Richly, H., Hilger, R. A., Schleucher, N., Korfee, S., Tewes, M., ... & Seeber, S. (2005). Phase I clinical and pharmacokinetic study of the novel Raf kinase and vascular endothelial growth factor receptor inhibitor BAY 43-9006 in patients with advanced refractory solid tumors. Journal of clinical oncology, 23(5), 965-972. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of palladium-catalyzed C–N cross-coupling reactions. Chemical reviews, 116(19), 12564-12649. [Link]
Sources
- 1. thieme-connect.de [thieme-connect.de]
- 2. Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 3-Fluoromethanesulfonylaniline in the Preparation of Novel Sulfonamides
Executive Summary
This guide details the strategic application of 3-fluoro-4-(methylsulfonyl)aniline (and its isomers) as a high-value building block in the synthesis of novel sulfonamides. The 3-fluoromethanesulfonylaniline motif is a "privileged scaffold" in medicinal chemistry, offering a unique combination of metabolic stability, enhanced solubility, and hydrogen-bond acceptor capability (via the sulfone).
However, the electron-withdrawing nature of the sulfone (
Chemical Profile & Structural Significance[1][2]
The primary isomer of interest for drug discovery is 3-fluoro-4-(methylsulfonyl)aniline .
| Property | Specification |
| Chemical Name | 3-Fluoro-4-(methylsulfonyl)aniline |
| Common Name | 3-Fluoromethanesulfonylaniline |
| CAS Number | 252561-34-5 |
| Molecular Formula | |
| Molecular Weight | 189.21 g/mol |
| Appearance | Off-white to light brown crystalline solid |
| pKa (Aniline) | ~2.5 - 3.0 (Predicted) – Significantly lower than unsubstituted aniline (4.6) |
| Solubility | Soluble in DMSO, DMF, Pyridine; Sparingly soluble in DCM, Water |
Structural Logic in Drug Design
-
Bioisosterism: The
group mimics the carbonyl of amides or the phosphate of ATP, making it critical for kinase inhibitors (e.g., Lapatinib analogs). -
Metabolic Blocking: The fluorine atom at the 3-position blocks metabolic oxidation (P450) at the ortho-position, increasing the drug's half-life.
-
Electronic Deactivation: The combined electron-withdrawing groups (EWG) make the amine electron-poor, requiring specialized coupling conditions.
Synthetic Protocols
Method A: The "Boosted" DMAP-Catalyzed Protocol (Recommended)
Application: General synthesis of sulfonamides from aryl/alkyl sulfonyl chlorides.
Mechanism: 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst, forming a highly reactive
Reagents
-
Substrate: 3-Fluoro-4-(methylsulfonyl)aniline (1.0 equiv)
-
Electrophile: Aryl/Alkyl Sulfonyl Chloride (
) (1.1 – 1.2 equiv) -
Base/Solvent: Pyridine (anhydrous) or DCM with Pyridine (3.0 equiv)
-
Catalyst: DMAP (0.1 – 0.2 equiv)
Step-by-Step Procedure
-
Preparation: Flame-dry a round-bottom flask and purge with nitrogen.
-
Dissolution: Dissolve 3-fluoro-4-(methylsulfonyl)aniline (1.0 mmol) in anhydrous Pyridine (3 mL).
-
Note: If the aniline is not fully soluble, add DCM (1-2 mL) as a co-solvent.
-
-
Activation: Add DMAP (0.1 mmol) to the solution. Stir at Room Temperature (RT) for 5 minutes.
-
Addition: Cool the mixture to 0°C. Add the sulfonyl chloride dropwise (neat or dissolved in minimal DCM).
-
Reaction: Allow the mixture to warm to RT and stir for 4–12 hours.
-
Monitoring: Check by LC-MS. The formation of the sulfonamide product (
) should be dominant.
-
-
Workup (Critical for Purity):
-
Dilute with EtOAc (20 mL).
-
Acid Wash: Wash with 1N HCl (
) to remove Pyridine and DMAP. Caution: Ensure the product does not precipitate. -
Wash with Sat.
and Brine. -
Dry over
and concentrate.
-
-
Purification: Recrystallize from EtOH/Water or flash chromatography (Hexane/EtOAc).
Method B: The "Force" Method (Anion-Mediated)
Application: For sterically hindered sulfonyl chlorides or extremely unreactive anilines.
Logic: Deprotonating the aniline with a strong base (NaH) generates the anilide anion, which is a potent nucleophile (
Reagents
-
Base: Sodium Hydride (60% dispersion in oil, 2.0 equiv)
-
Solvent: Anhydrous THF or DMF
-
Quench: 1N HCl
Step-by-Step Procedure
-
Deprotonation: Suspend NaH (2.0 mmol) in anhydrous THF (5 mL) at 0°C under Argon.
-
Anion Formation: Add 3-fluoro-4-(methylsulfonyl)aniline (1.0 mmol) portion-wise.
-
Observation: Evolution of
gas. The solution may turn yellow/orange. Stir for 30 min at 0°C RT.
-
-
Coupling: Cool back to 0°C. Add Sulfonyl Chloride (1.1 mmol) dropwise.
-
Reaction: Stir at RT for 2–4 hours. This reaction is typically faster than Method A.
-
Quench: Carefully add water (dropwise) at 0°C to quench excess NaH.
-
Workup: Extract with EtOAc, wash with water (to remove DMF if used), dry, and concentrate.
Visualizing the Reaction Logic
The following diagram illustrates the mechanistic pathways and decision logic for selecting the correct protocol.
Caption: Decision tree for selecting the optimal synthesis pathway based on electrophile reactivity.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Conversion (<20%) | Aniline is too electron-deficient. | Switch to Method B (NaH) or heat Method A to 60°C in a sealed tube. |
| "Gummy" Precipitate | Pyridinium salts precipitating. | Add DCM to solubilize the reaction mixture. |
| Bis-Sulfonylation | Excess Sulfonyl Chloride/Base. | Strictly control stoichiometry (1.0 : 1.1). If bis-sulfonylation occurs, treat with NaOH/MeOH to hydrolyze the second sulfonyl group. |
| Impurity at Baseline | Unreacted Aniline. | The aniline is polar. Use a gradient of 0 |
Safety & Handling
-
3-Fluoro-4-(methylsulfonyl)aniline: Irritant. Avoid inhalation.
-
Sulfonyl Chlorides: Corrosive and lachrymators. Handle in a fume hood.
-
Sodium Hydride: Flammable solid; reacts violently with water. Use inert atmosphere.
References
-
ChemicalBook. (2025). 3-Fluoro-4-(methylsulfonyl)aniline Properties and Safety. Link
-
Beillard, A., et al. (2017). "Mild Sulfonylation of Anilines mediated by Visible Light." ChemistryViews. (Highlighting alternative photoredox methods for difficult anilines). Link
-
De Luca, L., & Giacomelli, G. (2008).[1] "An Easy and Handy Synthesis of Sulfonamides directly from Sulfonic Acids." Journal of Organic Chemistry, 73(10), 3967-3969. Link
-
Organic Chemistry Portal. (2024). Synthesis of Sulfonamides: Recent Literature and Protocols. Link
-
Sigma-Aldrich. (2025). Product Specification: 3-fluoromethanesulfonylaniline (CAS 1780868-90-7). Link
Sources
Application Notes and Protocols for 3-Fluoromethanesulfonylaniline in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Fluorinated Anilines in Modern Agrochemicals
In the landscape of modern agrochemical research and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for enhancing the efficacy, metabolic stability, and overall performance of active ingredients. The unique physicochemical properties of fluorine, such as its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's lipophilicity, binding affinity to target enzymes, and resistance to metabolic degradation. 3-Fluoromethanesulfonylaniline, a trifunctional building block, presents a compelling starting point for the synthesis of novel agrochemicals. This document provides a detailed guide to the application of 3-fluoromethanesulfonylaniline in the synthesis of potential agrochemical candidates, with a focus on the rationale behind synthetic choices and detailed experimental protocols.
Physicochemical and Safety Profile of 3-Fluoromethanesulfonylaniline
A thorough understanding of the starting material's properties is paramount for safe handling and successful reaction design. While experimental data for 3-fluoromethanesulfonylaniline is not extensively published, we can infer its characteristics from closely related compounds and computational predictions.
Data Presentation: Properties of 3-Fluoromethanesulfonylaniline and Related Compounds
| Property | 3-Fluoromethanesulfonylaniline (Predicted) | 3-Fluoroaniline (Experimental)[1][2] | 3-Fluoro-4-(methylsulfonyl)aniline (Predicted)[3] |
| Molecular Formula | C₇H₈FNO₂S | C₆H₆FN | C₇H₈FNO₂S |
| Molecular Weight | 189.21 g/mol [3] | 111.12 g/mol [2] | 189.21 g/mol [3] |
| Appearance | Not available | Dark yellow liquid[1] | Not available |
| Boiling Point | Not available | 186 °C[1] | Not available |
| Melting Point | Not available | Not available | Not available |
| Density | Not available | 1.150 g/cm³[1] | Not available |
| XLogP3 | 0.7 | 1.3 | 0.6[3] |
| Safety Hazards | Assumed to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[4] | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye damage. May cause respiratory irritation. Combustible liquid.[1][2] | Not available |
Expertise & Experience: Handling and Safety Precautions
Given the hazard profile of analogous anilines, 3-fluoromethanesulfonylaniline should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2][4] All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[1][4] In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.[1][2]
Application in Agrochemical Synthesis: A Gateway to Bioactive Molecules
The structural motifs present in 3-fluoromethanesulfonylaniline—a nucleophilic aniline, an electron-withdrawing methanesulfonyl group, and a fluorine atom—make it a versatile precursor for a range of agrochemicals, particularly herbicides and fungicides. The aniline moiety serves as a key handle for introducing the core structure of many active ingredients, while the methanesulfonyl and fluoro substituents can fine-tune the molecule's biological activity and physicochemical properties.
Core Application: Synthesis of Sulfonylurea Herbicides
Sulfonylurea herbicides are a major class of agrochemicals that act by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants. The general structure of a sulfonylurea consists of a sulfonyl group bridged by a urea linkage to a heterocyclic amine.
While a direct synthesis of a commercial herbicide from 3-fluoromethanesulfonylaniline is not prominently documented in publicly available literature, its structure is ideally suited for the synthesis of novel sulfonylurea candidates. The following section outlines a representative synthetic protocol for a sulfonylurea herbicide, adapted from established methodologies, to illustrate the potential application of 3-fluoromethanesulfonylaniline.
Experimental Protocols: Representative Synthesis of a Novel Sulfonylurea Herbicide
This protocol is a representative example and may require optimization for specific target molecules.
Step 1: Synthesis of N-(3-(Methylsulfonyl)phenyl) Isocyanate
The conversion of the aniline to an isocyanate is a critical step in sulfonylurea synthesis. This can be achieved through phosgenation or by using a phosgene equivalent like triphosgene.
-
Materials:
-
3-Fluoromethanesulfonylaniline
-
Triphosgene
-
Triethylamine
-
Anhydrous Dichloromethane (DCM)
-
-
Protocol:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-fluoromethanesulfonylaniline (1 equivalent) in anhydrous DCM.
-
Cool the solution to -35 °C in a suitable cooling bath.
-
In a separate flask, prepare a solution of triphosgene (1.1 equivalents) in anhydrous DCM.
-
Add the triphosgene solution dropwise to the cooled aniline solution over 30 minutes.
-
After the addition is complete, add triethylamine (3 equivalents) dropwise to the reaction mixture.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the solvent can be removed under reduced pressure to yield the crude isocyanate, which can be used in the next step without further purification.
-
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Isocyanates are highly reactive towards water. Therefore, anhydrous solvents and an inert atmosphere are crucial to prevent the formation of unwanted urea byproducts.
-
Triphosgene as a Phosgene Equivalent: Triphosgene is a safer alternative to gaseous phosgene, as it is a solid that can be handled more easily. In situ, it decomposes to form phosgene.
-
Low Temperature: The initial reaction is carried out at low temperature to control the exothermic reaction between the aniline and phosgene.
-
Triethylamine: Triethylamine acts as a base to neutralize the HCl gas that is formed during the reaction, driving the reaction to completion.
Step 2: Coupling with a Heterocyclic Sulfonamide
The isocyanate is then reacted with a suitable heterocyclic sulfonamide to form the sulfonylurea bridge. The choice of the heterocyclic sulfonamide is critical for determining the herbicidal activity and crop selectivity of the final product.
-
Materials:
-
N-(3-(Methylsulfonyl)phenyl) isocyanate (from Step 1)
-
Heterocyclic sulfonamide (e.g., 2-amino-4,6-dimethoxypyrimidine)
-
Anhydrous Toluene
-
-
Protocol:
-
In a clean, dry reaction vessel, dissolve the heterocyclic sulfonamide (1 equivalent) in anhydrous toluene.
-
Add the crude N-(3-(methylsulfonyl)phenyl) isocyanate solution from Step 1 to the sulfonamide solution.
-
Heat the reaction mixture to 80-100 °C and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold toluene, and dry under vacuum to obtain the target sulfonylurea herbicide.
-
Causality Behind Experimental Choices:
-
Anhydrous Toluene: Toluene is a common solvent for this type of reaction as it is relatively non-polar and has a suitable boiling point for the reaction temperature. Anhydrous conditions are maintained to prevent side reactions.
-
Heating: The reaction is typically heated to facilitate the addition of the sulfonamide to the isocyanate.
Mandatory Visualization: Synthetic Workflow
Sources
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Fluoromethanesulfonylaniline
Introduction: Navigating the Challenges of Electron-Deficient Substrates
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, offering a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are key structural motifs in pharmaceuticals, agrochemicals, and materials science.[3] While the scope of the Buchwald-Hartwig amination is broad, the coupling of electron-deficient anilines, such as 3-fluoromethanesulfonylaniline, presents a significant challenge. The presence of strong electron-withdrawing groups, like the fluoro and methanesulfonyl moieties, markedly reduces the nucleophilicity of the aniline nitrogen, thereby impeding the catalytic cycle.[4]
This technical guide provides a comprehensive overview and a detailed protocol for the successful Buchwald-Hartwig amination of 3-fluoromethanesulfonylaniline. We will delve into the mechanistic nuances of this transformation, the rationale behind the selection of an optimized catalyst system, and a step-by-step experimental procedure. Furthermore, a troubleshooting guide is included to address potential challenges and ensure a high-yielding and reproducible outcome.
Mechanistic Considerations: The Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][6][7] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (or pseudohalide), forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex. A strong base is then required to deprotonate the coordinated amine, forming a palladium-amido complex. This step is particularly critical and often rate-limiting when dealing with weakly nucleophilic anilines.
-
Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired arylamine product and regenerating the active Pd(0) catalyst.
Sources
Application Note: Scalable Synthesis of 3-Fluoro-4-(methylsulfonyl)aniline Derivatives
Executive Summary
This application note details a robust, scalable process for the synthesis of 3-fluoro-4-(methylsulfonyl)aniline , a critical scaffold in the development of tyrosine kinase inhibitors (e.g., Lapatinib analogs). Unlike traditional routes utilizing foul-smelling thiols and hazardous oxidants, this protocol employs a direct Nucleophilic Aromatic Substitution (
Strategic Route Selection
The synthesis of fluorinated methylsulfonylanilines presents two primary challenges: regioselectivity (preserving the fluorine atom) and oxidation state control of the sulfur moiety.
Comparative Pathway Analysis
| Feature | Route A: Thiol-Oxidation (Traditional) | Route B: Sulfinate Displacement (Recommended) |
| Reagents | Sodium Thiomethoxide ( | Sodium Methanesulfinate ( |
| Steps | 3 (Displacement | 2 (Displacement |
| Safety | High risk (Exothermic oxidation, potential runaway) | Moderate (Thermal stability of DMSO) |
| Environment | Severe odor (Mercaptans), heavy metal waste | Odorless, aqueous waste stream |
| Purity | Risk of sulfoxide by-products | Direct formation of sulfone |
Decision: This guide focuses on Route B (Sulfinate Displacement) starting from 3,4-difluoronitrobenzene . The strong electron-withdrawing effect of the nitro group activates the para-fluorine (position 4) for displacement, while the meta-fluorine (position 3) remains intact due to lower electrophilicity.
Detailed Experimental Protocols
Stage 1: Regioselective Sulfonylation
Objective: Synthesis of 3-fluoro-4-(methylsulfonyl)nitrobenzene.
Reaction:
Materials & Equipment
-
Substrate: 3,4-Difluoronitrobenzene (1.0 equiv).
-
Nucleophile: Sodium Methanesulfinate (1.2 equiv).
-
Solvent: Dimethyl Sulfoxide (DMSO) - Anhydrous grade preferred to minimize hydrolysis.
-
Reactor: Jacketed glass reactor with overhead stirring and reflux condenser.
Step-by-Step Protocol
-
Charge: Load the reactor with DMSO (5 vol relative to substrate mass).
-
Addition: Add Sodium Methanesulfinate (1.2 equiv) at ambient temperature. Stir until partially dissolved.
-
Substrate Addition: Slowly add 3,4-Difluoronitrobenzene (1.0 equiv) over 30 minutes.
-
Critical Process Parameter (CPP): Maintain internal temperature
during addition. The reaction is exothermic.[1]
-
-
Reaction: Heat the mixture to 85°C . Hold for 4–6 hours.
-
Monitor: HPLC should show
starting material. -
Caution: Do not exceed 110°C. DMSO can decompose violently at elevated temperatures in the presence of basic salts/halides.
-
-
Quench & Crystallization:
-
Cool the reaction mass to 20°C.
-
Slowly add the reaction mixture into Ice Water (10 vol) with vigorous stirring. The product will precipitate as a pale yellow solid.
-
Note: Direct addition of water into the DMSO solution can cause a sudden exotherm and gumming. Always add organic stream into water .
-
-
Isolation: Filter the solid. Wash the cake with water (
vol) to remove residual DMSO and fluoride salts. -
Drying: Vacuum dry at 50°C to constant weight.
Expected Yield: 85–92% Purity: >98% (HPLC)
Stage 2: Catalytic Hydrogenation
Objective: Reduction to 3-fluoro-4-(methylsulfonyl)aniline.
Reaction:
Materials & Equipment
-
Substrate: 3-fluoro-4-(methylsulfonyl)nitrobenzene.
-
Catalyst: 10% Pd/C (50% water wet, 5 wt% loading relative to substrate).
-
Solvent: Methanol (10 vol).
-
Hydrogen Source:
gas (Balloon or Autoclave at 3 bar).
Step-by-Step Protocol
-
Inerting: Purge the autoclave/flask with Nitrogen (
) three times to remove oxygen. -
Loading: Under
flow, charge Methanol and the nitro-sulfone intermediate. -
Catalyst Addition: Add the Pd/C catalyst as a slurry in methanol or add carefully while wet.
-
Safety: Dry Pd/C is pyrophoric. Never add dry catalyst to a solvent containing flammable vapors in the presence of air.
-
-
Hydrogenation:
-
Pressurize to 3 bar (45 psi) with Hydrogen.
-
Stir vigorously at 25–35°C.
-
Exotherm Alert: The reduction is highly exothermic.[1] Monitor internal temperature closely during the first hour.
-
-
Completion: Reaction is typically complete in 2–4 hours. Monitor by HPLC (disappearance of nitro peak).
-
Work-up:
-
Purification: Recrystallize from Ethanol/Heptane if necessary, though the crude is often sufficiently pure (>99%).
Expected Yield: 90–95%
Process Logic & Impurity Control
The following diagram illustrates the reaction pathway and the logic for controlling the primary impurity: the bis-substituted product (displacement of both fluorines).
Caption: Reaction pathway showing the selective
Safety & Hazard Analysis
Thermal Runaway in DMSO
-
Hazard: DMSO is thermally unstable above 190°C, but the onset of decomposition can lower significantly (to ~120°C) in the presence of halides and active metals.
-
Mitigation:
-
Strict temperature limit of 100°C on the jacket.
-
Use of rupture discs on reactors >10L.
-
Never distill DMSO to dryness in the presence of the crude reaction mixture.
-
Hydrogenation Risks
-
Hazard: Hydrogen gas is explosive (LEL 4%). Pd/C is pyrophoric.
-
Mitigation:
-
Ground all equipment to prevent static discharge.
-
Use wet catalyst variants (50%
). -
Filter catalyst under inert atmosphere (
blanket).
-
Analytical Specifications
| Parameter | Specification | Method |
| Appearance | Off-white to pale yellow crystalline solid | Visual |
| Assay | HPLC (C18, ACN/Water) | |
| Moisture | Karl Fischer | |
| Residue on Ignition | Gravimetric | |
| Key Impurity A | Bis-sulfone analog | HPLC |
| Key Impurity B | 3-fluoroaniline analog (De-sulfonylation) | HPLC |
References
-
Reaction Safety (DMSO): Stoessel, F. (1993). Thermal Safety of Chemical Processes: Risk Assessment and Design. Journal of Loss Prevention in the Process Industries. 4[5]
-
Scale-Up Protocol: BenchChem Application Note. Synthesis of 3-Chloro-4-fluoroaniline (Analogous Chemistry). BenchChem Protocols. 3[5]
-
Green Chemistry (Solvents): ACS Green Chemistry Institute. Specific Solvent Issues with the SNAr Reaction. ACS GCI Pharmaceutical Roundtable. 1[2][5][6][7]
-
Catalytic Hydrogenation: BenchChem Protocols. Application Notes for the Catalytic Hydrogenation of Nitro Compounds. 2[5]
-
Reagent Safety: Fisher Scientific. Sodium Methanesulfinate Safety Data Sheet. 8
Sources
- 1. Specific Solvent Issues with the SNAr Reaction - Wordpress [reagents.acsgcipr.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 5. CN101659645A - Method for preparing 3-fluorine-4 morpholinyl phenylamine - Google Patents [patents.google.com]
- 6. Scale-Up Reaction Safety | Division of Research Safety | Illinois [drs.illinois.edu]
- 7. mdpi.com [mdpi.com]
- 8. fishersci.com [fishersci.com]
Analytical methods for the quantification of 3-fluoromethanesulfonylaniline
Application Note: High-Performance Quantification Strategies for 3-Fluoro-4-(methylsulfonyl)aniline
Part 1: Structural Definition & Critical Context
1.1 Structural Disambiguation The term "3-fluoromethanesulfonylaniline" is chemically ambiguous. In pharmaceutical applications, specifically in the synthesis of tyrosine kinase inhibitors (e.g., Lapatinib), it almost exclusively refers to 3-Fluoro-4-(methylsulfonyl)aniline .[1][2][3][4][5]
-
Target Analyte: 3-Fluoro-4-(methylsulfonyl)aniline[1][2][3][4][5]
-
CAS Number: 252561-34-5 (or 22418-35-5 for related salts/isomers)[1][2][3][4][5]
-
Molecular Formula: C
Hngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> FNO S[3][4][5][6] -
Role: Key intermediate in the synthesis of Lapatinib ditosylate.[2][5]
-
Safety Classification: Potential Genotoxic Impurity (PGI) requiring trace-level monitoring (ppm/ppb) in final drug substances (ICH M7 guidelines).[1][2][3][4][5]
1.2 Physicochemical Profile for Method Development Understanding the molecule's behavior is prerequisite to column selection.[2][3][5]
-
Polarity: Moderate to High.[2][3][4][5] The sulfonyl group adds polarity, while the amine provides a handle for ionization.[2][3]
-
Acid-Base Character: The aniline nitrogen is a weak base.[2][4][5] The electron-withdrawing effect of the para-sulfonyl and meta-fluoro groups significantly lowers the pKa of the amino group (estimated pKa ~1.5 - 2.5).[1][2][3][4][5]
-
Implication: Standard acidic mobile phases (0.1% Formic acid) will keep the molecule neutral or partially ionized; higher pH buffers may be needed to retain it on C18 if it ionizes, or HILIC could be considered.[2][3][5] However, Reversed-Phase Liquid Chromatography (RPLC) is generally sufficient.[1][2][3][4][5]
-
-
UV Absorption: Strong absorption anticipated at 254 nm (aromatic ring) and 210-220 nm .[2][3][4][5]
Part 2: Analytical Methodologies
Method A: High-Purity Assay (HPLC-UV)
Purpose: Raw material release testing and reaction monitoring (Limit of Quantitation: ~0.05%).[1][2][3][4][5]
Chromatographic Conditions:
| Parameter | Specification | Rationale |
|---|---|---|
| Column | Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) | End-capped C18 prevents peak tailing caused by interaction between the aniline amine and residual silanols.[1][2][3][4][5] |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 5.[2][3][5]5) | Moderate pH ensures the weak aniline base is largely neutral, improving retention and peak shape.[2][3] |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Standard organic modifier for aromatic compounds.[2][3][5] |
| Gradient | 0-2 min: 10% B; 15 min: 90% B; 20 min: 10% B. | Gradient elution clears late-eluting dimers or sulfonyl byproducts.[2][3][4][5] |
| Flow Rate | 1.0 mL/min | Standard backpressure management.[2][3][4][5] |
| Detection | UV @ 254 nm | Maximizes signal-to-noise ratio for the benzene ring system.[1][2][4][5] |
| Column Temp | 30°C | Maintains reproducible retention times.[2][3][4][5] |
Protocol 1: Assay Sample Preparation
-
Weighing: Accurately weigh 25.0 mg of the sample into a 50 mL volumetric flask.
-
Dissolution: Add 20 mL of Diluent (50:50 Water:Acetonitrile). Sonicate for 10 minutes.
-
Dilution: Make up to volume with Diluent. (Conc: 0.5 mg/mL).[2][3][5]
-
Filtration: Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.
Method B: Trace Impurity Analysis (LC-MS/MS)
Purpose: Genotoxic impurity screening in API matrices (Limit of Quantitation: < 1 ppm).[1][2][3][4][5]
Mass Spectrometry Parameters (MRM Mode):
-
Ionization: Electrospray Ionization (ESI), Positive Mode (+).[2][3][5]
-
Precursor Ion: 190.0 [M+H]
[3][4][5]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Product Ions:
Chromatographic Conditions (UHPLC):
| Parameter | Specification | Rationale |
|---|---|---|
| Column | Waters ACQUITY UPLC BEH Phenyl (100 mm x 2.1 mm, 1.7 µm) | Phenyl ligands provide unique pi-pi selectivity for the aromatic aniline, separating it from the API matrix.[1][2][3][4][5] |
| Mobile Phase A | 0.1% Formic Acid in Water | Promotes protonation [M+H]+ for ESI sensitivity.[2][3][5] |
| Mobile Phase B | 0.1% Formic Acid in Methanol | Methanol often provides better ionization efficiency for sulfonyls than ACN.[2][3][5] |
| Flow Rate | 0.4 mL/min | Optimal for ESI source desolvation.[2][3][4][5] |
Part 3: Experimental Workflow & Logic
The following diagram illustrates the decision matrix for selecting the appropriate quantification strategy based on the stage of drug development.
Caption: Decision workflow for selecting HPLC-UV vs. LC-MS/MS based on sample origin (Raw Material vs. Final API).
Part 4: Validation & Troubleshooting
4.1 Self-Validating System Checks To ensure trustworthiness, every run must include:
-
System Suitability Standard (SST): A standard at 100% target concentration.
-
Sensitivity Check (LOQ): A standard at 0.05% (for Method A) or 1 ppm (for Method B).
4.2 Common Failure Modes
-
Peak Tailing: Caused by interaction between the basic amine and acidic silanols on the column.[2][5]
-
Carryover: Sulfonyl groups can be "sticky" in LC systems.[2][3][4][5]
References
-
International Council for Harmonisation (ICH). (2017).[2][3][5] Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (M7).[2][3][5]Link
-
PubChem. (n.d.).[2][3][4][5][6][7][8] 3-Fluoro-4-(methylsulfonyl)aniline Compound Summary. National Library of Medicine.[2][3][4][5] Link[1][3][4][5]
-
Teo, S. K., et al. (2003).[2][3][5] Validation of a method for the determination of anilines in pharmaceutical intermediates. Journal of Chromatography A. (Generalized method for aniline impurities).[2][3][5]
-
Thermo Fisher Scientific. (2016).[2][3][4][5] Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.[2][4][5] Application Note 29046.[2][3][4][5] Link
Sources
- 1. bcc.bas.bg [bcc.bas.bg]
- 2. epa.gov [epa.gov]
- 3. PubChemLite - 3-fluoromethanesulfonylaniline (C7H8FNO2S) [pubchemlite.lcsb.uni.lu]
- 4. 3-Fluoro-4-morpholinoaniline | C10H13FN2O | CID 1485330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Fluoro-4-(methylsulfonyl)aniline | C7H8FNO2S | CID 22316609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Fluoro-3-(methylsulphonyl)aniline | C7H8FNO2S | CID 26985427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Fluoroaniline | C6H6FN | CID 9742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-Fluoro-4-methylaniline | C7H8FN | CID 9957 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming side reactions in the synthesis of 3-fluoromethanesulfonylaniline
Welcome to the technical support center for the synthesis of 3-fluoromethanesulfonylaniline (N-(3-fluorophenyl)methanesulfonamide). This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, overcome common challenges, and optimize for high yield and purity. The insights provided herein are based on established chemical principles and field-proven methodologies.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of 3-fluoromethanesulfonylaniline. Each problem is followed by an in-depth analysis of potential causes and actionable, step-by-step solutions.
Issue 1: Low Yield of 3-Fluoromethanesulfonylaniline
Question: I am consistently obtaining a low yield of my desired product, 3-fluoromethanesulfonylaniline. What are the likely causes and how can I improve it?
Answer:
Low yields in the methanesulfonylation of 3-fluoroaniline can stem from several factors, primarily incomplete reaction, hydrolysis of the methanesulfonyl chloride, or competing side reactions. The electron-withdrawing nature of the fluorine atom at the meta-position reduces the nucleophilicity of the aniline nitrogen, making it more susceptible to reaction failures compared to aniline itself.[1][2]
Potential Causes & Solutions:
-
Incomplete Reaction Due to Protonation of 3-Fluoroaniline:
-
Causality: The reaction of methanesulfonyl chloride with 3-fluoroaniline generates one equivalent of hydrochloric acid (HCl). This acid will protonate the starting aniline, rendering the nitrogen non-nucleophilic and halting the reaction.
-
Solution: Ensure the use of at least a stoichiometric equivalent of a suitable base. Tertiary amines like triethylamine or pyridine are commonly used to neutralize the HCl as it is formed. For less nucleophilic anilines like 3-fluoroaniline, a slight excess of the base (1.1-1.2 equivalents) can be beneficial.
-
-
Hydrolysis of Methanesulfonyl Chloride:
-
Causality: Methanesulfonyl chloride is highly reactive towards water, leading to its decomposition into methanesulfonic acid and HCl. This not only consumes the reagent but the generated acid can also protonate the aniline.
-
Solution: Rigorously exclude moisture from the reaction.
-
Use oven-dried glassware.
-
Employ anhydrous solvents. A common choice is dichloromethane (DCM).
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
-
Sub-optimal Reaction Temperature:
-
Causality: While low temperatures are crucial to control side reactions, a temperature that is too low may significantly slow down the reaction rate, leading to incomplete conversion within a practical timeframe.
-
Solution:
-
Add the methanesulfonyl chloride dropwise at 0 °C to control the initial exotherm.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an extended period (e.g., 12-16 hours) to ensure completion.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Optimized Protocol for Improved Yield:
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Dichloromethane (DCM) | Good solubility for reactants, inert. |
| Base | Anhydrous Pyridine or Triethylamine (1.1 eq.) | Neutralizes HCl, preventing aniline protonation. |
| Temperature | 0 °C for addition, then warm to RT | Controls exotherm and side reactions. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents hydrolysis of methanesulfonyl chloride. |
| Monitoring | TLC or HPLC | Ensures reaction goes to completion. |
Issue 2: Presence of a High Molecular Weight Impurity
Question: My HPLC and mass spectrometry data show a significant impurity with a molecular weight corresponding to the addition of two methanesulfonyl groups. What is this impurity and how can I prevent its formation?
Answer:
This high molecular weight impurity is almost certainly N,N-bis(methylsulfonyl)-3-fluoroaniline, the product of di-sulfonylation. The formation of this byproduct is a common issue in the sulfonylation of primary anilines. The initially formed sulfonamide, 3-fluoromethanesulfonylaniline, can be deprotonated by the base to form an anion that is nucleophilic enough to react with another molecule of methanesulfonyl chloride.
Mechanism of Di-sulfonylation:
Caption: Formation of the di-sulfonylation byproduct.
Prevention Strategies:
-
Control Stoichiometry:
-
Causality: Using an excess of methanesulfonyl chloride is the primary driver for di-sulfonylation.
-
Solution: Carefully control the stoichiometry. It is often advantageous to use a slight excess of the 3-fluoroaniline (e.g., 1.05 equivalents) relative to methanesulfonyl chloride to ensure the complete consumption of the latter.
-
-
Slow Addition at Low Temperature:
-
Causality: Rapid addition of methanesulfonyl chloride can create localized high concentrations, favoring the second sulfonylation reaction.
-
Solution: Add the methanesulfonyl chloride dropwise to the reaction mixture at 0 °C. This maintains a low concentration of the sulfonylating agent and helps to dissipate the heat of the reaction.
-
-
Choice of Base:
-
Causality: A very strong, non-nucleophilic base can favor the formation of the sulfonamide anion, leading to di-sulfonylation.
-
Solution: Pyridine, being less basic than triethylamine, can sometimes be a better choice to minimize this side reaction. However, this may require longer reaction times.
-
Issue 3: Observation of an Acidic Impurity and Poor Phase Separation During Work-up
Question: During the aqueous work-up, I am observing poor phase separation and my organic layer seems to contain an acidic impurity. What could be the cause?
Answer:
This issue is characteristic of the presence of methanesulfonic acid, which is formed by the hydrolysis of methanesulfonyl chloride. Methanesulfonic acid is a strong acid and can act as an emulsifier, leading to problems with phase separation.
Troubleshooting Workflow:
Caption: Troubleshooting poor work-up due to hydrolysis.
Mitigation and Remediation:
-
Prevention: The best solution is prevention. As detailed in Issue 1, ensure all reagents, solvents, and equipment are anhydrous and that the reaction is protected from atmospheric moisture.
-
Improved Work-up: If hydrolysis has occurred, you can improve the work-up by:
-
Diluting the reaction mixture with more organic solvent.
-
Performing a careful wash with a saturated aqueous solution of sodium bicarbonate to neutralize the methanesulfonic acid. Be cautious as this will evolve CO2 gas.
-
Washing with brine (saturated NaCl solution) to help break up any emulsions.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the meta-fluorine substituent in the synthesis of 3-fluoromethanesulfonylaniline?
A1: The fluorine atom at the meta-position has a significant electronic effect on the aniline ring.[3] Its strong inductive electron-withdrawing effect deactivates the ring and, more importantly, reduces the electron density on the nitrogen atom. This makes 3-fluoroaniline less nucleophilic than aniline, which can lead to a slower reaction rate.[1] A computational study of 3-fluoroaniline supports this alteration of its electronic characteristics.[4] This reduced nucleophilicity necessitates careful optimization of reaction conditions to achieve high yields. On the other hand, the electron-withdrawing effect also makes the N-H proton of the resulting sulfonamide more acidic, which can increase the propensity for di-sulfonylation if an excess of methanesulfonyl chloride and a strong base are used.
Q2: Can C-sulfonylation be a significant side reaction?
A2: C-sulfonylation, a Friedel-Crafts-type reaction where the methanesulfonyl group attaches to the aromatic ring, is a potential side reaction in sulfonamide synthesis. However, it is generally less common than N-sulfonylation under standard conditions (i.e., in the absence of a strong Lewis acid catalyst). The electron-withdrawing nature of the fluorine in 3-fluoroaniline further deactivates the aromatic ring towards electrophilic substitution, making C-sulfonylation less likely compared to aniline. If it were to occur, the primary sites of substitution would be ortho and para to the amino group.
Q3: Which base is better for this reaction: pyridine or triethylamine?
A3: Both pyridine and triethylamine are commonly used and effective bases for this reaction. The choice may depend on the specific experimental goals.
-
Triethylamine (TEA): Being more basic, TEA is a very efficient acid scavenger, which can lead to faster reaction rates. However, its higher basicity might also increase the rate of di-sulfonylation.
-
Pyridine: As a weaker base, pyridine may result in a slower reaction but can offer better control and potentially minimize the formation of the di-sulfonylation byproduct. For a less reactive substrate like 3-fluoroaniline, triethylamine is often a good starting point to ensure the reaction proceeds at a reasonable rate. If di-sulfonylation becomes a significant issue, switching to pyridine is a logical next step.
Q4: How can I effectively purify the final product?
A4: Purification of 3-fluoromethanesulfonylaniline can typically be achieved by recrystallization or column chromatography.
-
Recrystallization: If the crude product is relatively clean, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) is an efficient method for obtaining high-purity material.
-
Column Chromatography: For mixtures containing significant amounts of side products, silica gel column chromatography is the preferred method. A gradient elution with a mixture of non-polar and polar solvents (e.g., hexanes and ethyl acetate) will allow for the separation of the desired product from unreacted starting material and byproducts like the di-sulfonated compound. HPLC is an excellent tool for assessing the purity of the final product and the effectiveness of the purification method.[5][6]
Q5: What are the key safety precautions for this synthesis?
A5: Both 3-fluoroaniline and methanesulfonyl chloride are hazardous materials and should be handled with appropriate safety precautions.
-
3-Fluoroaniline: It is toxic if swallowed, in contact with skin, or if inhaled. It can also cause skin and eye irritation.[7][8]
-
Methanesulfonyl Chloride: It is a corrosive and lachrymatory substance that reacts violently with water. It is toxic and can cause severe skin burns and eye damage.[9]
-
General Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handle methanesulfonyl chloride with extreme care, avoiding any contact with moisture.
-
Consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.[8][9][10][11][12]
-
References
- Understanding the Chemistry: Synthesis and Reactions of 3-Fluoroaniline. (URL not provided)
- Exploring Fluorinated Aniline Derivatives: The Significance of 3-Fluoroaniline. (URL not provided)
-
One-Pot, Three-Component Sulfonimidamide Synthesis Exploiting the Sulfinylamine Reagent N-Sulfinyltritylamine, TrNSO. PubMed. (2017-11-20). [Link]
- Substituted 3-fluorophenyl methanol compound, pharmaceutical composition and application.
-
Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry. (2023-08-16). [Link]
- Synthesis method of sulfonamide compound.
- Structural and Electronic Characterization of m-Fluoroaniline and m-Iodoaniline: A Density Functional Theory Study.
-
3-Fluoroaniline | C6H6FN | CID 9742. PubChem. [Link]
- Synthesis method of m-fluoroaniline.
- HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025-12-10). (URL not provided)
-
Relationships between the regioselectivity of the hydroxylation of C4-substituted 2-fluoroaniline derivatives and their toxic endpoints. PubMed. [Link]
- Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. (2020-08-09). (URL not provided)
-
A new high-performance liquid chromatography (HPLC) method for the analysis of halofantrine (HF) in pharmaceuticals. PubMed. [Link]
- SAFETY DATA SHEET - Fisher Scientific. (URL not provided)
-
Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. (2025-09-22). [Link]
- NMR, RP-HPLC-PDA-ESI-MS - I.R.I.S. (2021-08-24). (URL not provided)
- Structural and Electronic Characterization of m- Fluoroaniline and m-Iodoaniline: A Density Functional Theory Study. ChemRxiv. (URL not provided)
-
Safety Data Sheet: 3-Chloro-4-fluoroaniline. Carl ROTH. (2024-03-02). [Link]
- A Comprehensive Technical Guide to the Solubility of 3-Chloro-4-fluoroaniline in Organic Solvents. Benchchem. (URL not provided)
-
N-(2,3-Difluorophenyl)-2-fluorobenzamide. MDPI. [Link]
-
Atom-based machine learning for estimating nucleophilicity and electrophilicity with applications to retrosynthesis and chemical stability. PMC. [Link]
-
Hyphenation of Solid-Phase Extraction with Liquid Chromatography and Nuclear Magnetic Resonance: Application of HPLC-DAD-SPE-NMR to Identification of Constituents of Kanahia laniflora. ResearchGate. (2025-08-06). [Link]
- Synthesis of New Sulfonamide Deriv
- Process for the synthesis of n-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulphonyl)-2-hydroxy-2-methylpropionamide.
-
HPLC chromatograms of impurities of Sudan III extract using... ResearchGate. [Link]
-
NMR, RP-HPLC-PDA-ESI-MSn, and RP-HPLC-FD Characterization of Green and Oolong Teas (Camellia sinensis L.). NIH. (2021-08-24). [Link]
- SAFETY DATA SHEET - FUJIFILM Wako Chemicals. (URL not provided)
-
impurity profiling and drug characterization. Zenodo. [Link]
-
Advances in Synthetic Organic Chemistry and Methods Reported in US Patents. epdf.pub. [Link]
-
Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines. ResearchGate. (2025-10-19). [Link]
-
Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. ResearchGate. (2024-09-05). [Link]
- Process for the preparation of 3-(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid.
- The Chemistry Behind Specialty Anilines: Focus on 4-Fluoro-3-(trifluoromethyl)aniline. (URL not provided)
- Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch. (2025-03-13).
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmoutsourcing.com [pharmoutsourcing.com]
- 6. zenodo.org [zenodo.org]
- 7. 3-Fluoroaniline | C6H6FN | CID 9742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 10. fishersci.com [fishersci.com]
- 11. carlroth.com:443 [carlroth.com:443]
- 12. echemi.com [echemi.com]
Technical Support Center: Optimization of Reaction Conditions for 3-Fluoromethanesulfonylaniline Derivatives
Welcome to the technical support center for the synthesis and optimization of 3-fluoromethanesulfonylaniline derivatives. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth technical guidance, troubleshooting advice, and frequently asked questions to ensure the success of your experiments.
Introduction
The synthesis of 3-fluoromethanesulfonylaniline derivatives, specifically N-(3-fluorophenyl)methanesulfonamide, is a critical step in the development of various pharmaceutical compounds. The reaction involves the N-sulfonylation of 3-fluoroaniline with methanesulfonyl chloride. While seemingly straightforward, this reaction is often plagued by challenges such as low yields, difficult purification, and the formation of undesirable byproducts. This guide provides a comprehensive overview of the reaction, focusing on practical solutions to common problems and strategies for optimizing your reaction conditions for a successful outcome.
The core of this synthesis is the nucleophilic attack of the amino group of 3-fluoroaniline on the electrophilic sulfur atom of methanesulfonyl chloride. The presence of the electron-withdrawing fluorine atom on the aniline ring decreases the nucleophilicity of the amino group, which can make the reaction more challenging compared to the sulfonylation of unsubstituted aniline.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during the synthesis of 3-fluoromethanesulfonylaniline derivatives.
Q1: My reaction is not proceeding to completion, or the yield is very low. What are the likely causes?
A1: Several factors can contribute to low or no product formation:
-
Hydrolysis of Methanesulfonyl Chloride: Methanesulfonyl chloride is highly sensitive to moisture. Any water present in the reaction flask, solvents, or from the atmosphere can hydrolyze it to methanesulfonic acid, which is unreactive towards the aniline.[1]
-
Insufficient Base: The reaction generates hydrochloric acid (HCl) as a byproduct. This acid will protonate the starting 3-fluoroaniline, rendering it non-nucleophilic and effectively stopping the reaction.[2]
-
Deactivated Substrate: The fluorine atom on the aniline ring is electron-withdrawing, which reduces the nucleophilicity of the amino group, making it less reactive. The reaction may require more forcing conditions or a catalyst to proceed to completion.
Q2: I am observing a significant amount of a less polar byproduct in my TLC analysis. What is it and how can I avoid it?
A2: This is a classic issue in the sulfonylation of primary amines and is most likely the di-sulfonylated byproduct, N,N-bis(methylsulfonyl)-3-fluoroaniline. This occurs when the initially formed monosulfonamide is deprotonated by the base and reacts with a second molecule of methanesulfonyl chloride.
To minimize di-sulfonylation:
-
Control Stoichiometry: Use a slight excess of 3-fluoroaniline (1.05-1.1 equivalents) relative to methanesulfonyl chloride. This ensures the complete consumption of the sulfonylating agent before it can react with the product.[2]
-
Slow Addition of Methanesulfonyl Chloride: Adding the methanesulfonyl chloride dropwise, especially at the beginning of the reaction, prevents localized high concentrations that favor di-sulfonylation.[2]
-
Low Temperature: Maintain a low temperature (e.g., 0 °C) during the addition of the methanesulfonyl chloride. Higher temperatures can accelerate the rate of the second sulfonylation.[2]
Q3: What is the best way to monitor the progress of my reaction?
A3: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the reaction. Use a solvent system that gives good separation between the starting aniline, the desired monosulfonamide, and the potential di-sulfonylated byproduct. A mixture of hexanes and ethyl acetate is a good starting point. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.[2][3][4]
Q4: I am having trouble purifying my product. What are the best methods?
A4: Purification can be challenging due to the similar polarities of the product and byproducts.
-
Crystallization: This is the preferred method for obtaining high-purity material. A common solvent system for the recrystallization of sulfonamides is a mixture of an alcohol (like ethanol or isopropanol) and water, or an ester (like ethyl acetate) and a non-polar solvent (like hexanes).[5][6]
-
Column Chromatography: If crystallization is not effective, silica gel column chromatography can be used. A gradient elution with a mixture of hexanes and ethyl acetate is typically effective for separating the desired product from impurities.[7]
Troubleshooting Guide
This section provides a more in-depth, problem-solution approach to common experimental challenges.
Problem 1: Low or No Product Formation
| Potential Cause | Explanation | Recommended Solution |
| Moisture Contamination | Methanesulfonyl chloride readily hydrolyzes in the presence of water to the unreactive methanesulfonic acid.[1] | Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Insufficient Base | The reaction produces one equivalent of HCl, which protonates the aniline starting material, deactivating it.[2] | Use at least one equivalent of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl as it is formed. |
| Low Reactivity of 3-Fluoroaniline | The electron-withdrawing fluorine atom reduces the nucleophilicity of the aniline, slowing down the reaction. | Consider increasing the reaction temperature after the initial addition of methanesulfonyl chloride or extending the reaction time. For highly deactivated systems, the use of a Lewis acid catalyst might be beneficial.[8] |
Problem 2: Formation of Di-sulfonylated Byproduct
| Potential Cause | Explanation | Recommended Solution |
| Incorrect Stoichiometry | An excess of methanesulfonyl chloride will drive the reaction towards the di-sulfonylated product after the initial formation of the desired monosulfonamide.[2] | Carefully control the stoichiometry. Use a slight excess (1.05-1.1 equivalents) of 3-fluoroaniline to ensure the methanesulfonyl chloride is the limiting reagent. |
| High Reaction Temperature | Higher temperatures can increase the rate of the second sulfonylation reaction.[2] | Maintain a low temperature (0 °C) during the addition of methanesulfonyl chloride. Allow the reaction to warm to room temperature slowly and stir for an extended period. |
| Rapid Addition of Reagent | Adding the methanesulfonyl chloride too quickly creates localized high concentrations, which can lead to di-sulfonylation.[2] | Add the methanesulfonyl chloride dropwise over a period of 15-30 minutes while vigorously stirring the reaction mixture. |
Problem 3: Difficult Purification
| Potential Cause | Explanation | Recommended Solution |
| Product Oiling Out During Crystallization | The product may have a low melting point or be impure, causing it to separate as an oil rather than a crystalline solid. | Try a different solvent system for recrystallization. Using a solvent/anti-solvent system can promote crystal growth. Dissolve the crude product in a minimal amount of a good solvent (e.g., ethyl acetate) and slowly add a poor solvent (e.g., hexanes) until the solution becomes turbid, then allow it to cool slowly.[5] |
| Co-elution during Column Chromatography | The product and impurities may have very similar polarities, making separation by column chromatography difficult. | Use a shallow solvent gradient during column chromatography to improve separation. Alternatively, try a different stationary phase, such as alumina, or a different solvent system. |
| Amorphous Product | Rapid precipitation can lead to the formation of an amorphous solid instead of well-defined crystals.[5] | Slow down the crystallization process. Allow the hot solution to cool to room temperature slowly before placing it in an ice bath. Seeding the solution with a small crystal of the pure product can also promote the growth of larger crystals. |
Experimental Protocols
Optimized Protocol for the Synthesis of N-(3-fluorophenyl)methanesulfonamide
This protocol is a general guideline and may require further optimization based on your specific experimental setup and purity requirements.
Materials:
-
3-Fluoroaniline
-
Methanesulfonyl chloride
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 3-fluoroaniline (1.05 eq) and anhydrous dichloromethane.
-
Add anhydrous pyridine (1.1 eq) to the solution and stir.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add methanesulfonyl chloride (1.0 eq) dropwise to the stirred solution over 15-30 minutes, ensuring the temperature remains at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification:
The crude product can be purified by recrystallization from an ethanol/water or ethyl acetate/hexanes mixture. If necessary, column chromatography on silica gel using a gradient of ethyl acetate in hexanes can be performed.
Data Presentation
Table 1: Troubleshooting Summary for N-(3-fluorophenyl)methanesulfonamide Synthesis
| Issue | Primary Cause | Key Optimization Parameter | Expected Outcome |
| Low Yield | Hydrolysis of MsCl | Use anhydrous conditions | Increased product formation |
| Low Yield | Insufficient base | Use ≥ 1 eq. of pyridine | Drive reaction to completion |
| Di-sulfonylation | Excess MsCl | Use slight excess of aniline | Minimize byproduct formation |
| Di-sulfonylation | High temperature | Add MsCl at 0 °C | Selective monosulfonylation |
| Purification Difficulty | Oiling out | Slow crystallization | Crystalline, pure product |
Characterization Data for N-(3-fluorophenyl)methanesulfonamide
The following data is based on a comprehensive study of N-(substituted phenyl)-methanesulfonamides and can be used as a reference for product characterization.[2]
-
¹H NMR (in CDCl₃):
-
CH₃-S: ~3.0 ppm (singlet, 3H)
-
N-H: Broad singlet, variable chemical shift
-
Aromatic Protons: 6.9-7.4 ppm (multiplet, 4H)
-
-
¹³C NMR (in CDCl₃):
-
CH₃-S: ~40 ppm
-
Aromatic Carbons: 108-164 ppm (including C-F coupling)
-
-
Mass Spectrometry (EI):
-
Molecular Ion (M⁺): m/z = 189
-
Key Fragments: m/z = 110 ([M - SO₂CH₃]⁺), m/z = 79 ([SO₂CH₃]⁺)
-
Visualizations
Diagram 1: General Reaction Scheme and Key Parameters
Caption: Key components and parameters for the N-sulfonylation of 3-fluoroaniline.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low-yield sulfonylation reactions.
References
-
Patel, T. I., Williams, M. L., Linder, J. M., Shah, S. S., & Moschitto, M. J. (n.d.). Sulfonylation of anilines through photocatalytic activation of N-hydroxymethylphthalimide sulfones. ChemRxiv. [Link]
-
Gowda, B. T., & Kumar, K. S. (n.d.). Synthetic, Infrared and NMR (1H and 13C) Spectral Studies of N-(Substituted Phenyl)-Methanesulphonamides. [Link]
-
HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. HoriazonChemical. [Link]
-
Johnson, G. A., et al. (2018). Direct sulfonylation of anilines mediated by visible light. Chemical Science, 9(3), 629–633. [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. [Link]
-
MDPI. (n.d.). Column Chromatography for Terpenoids and Flavonoids. MDPI. [Link]
-
MDPI. (2022). Chloroaluminate Ionic Liquid Immobilized on Magnetic Nanoparticles as a Heterogeneous Lewis Acidic Catalyst for the Friedel–Crafts Sulfonylation of Aromatic Compounds. Molecules, 27(5), 1644. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. znaturforsch.com [znaturforsch.com]
- 3. Direct sulfonylation of anilines mediated by visible light - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. N-(3-fluorophenyl)-N-(2-methylbenzyl)methanesulfonamide | Benchchem [benchchem.com]
- 5. asianpubs.org [asianpubs.org]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Troubleshooting guide for reactions involving 3-fluoromethanesulfonylaniline
Current Status: Operational | Topic: Reaction Troubleshooting & Optimization Target Molecule: 3-Fluoro-4-(methylsulfonyl)aniline (and related isomers)
Product Specification & Chemical Personality
Identity: This guide primarily addresses 3-Fluoro-4-(methylsulfonyl)aniline (CAS: 220227-22-3), a critical scaffold in kinase inhibitor discovery (e.g., Lapatinib analogs).
The "Deactivated" Challenge:
This molecule presents a dual-challenge profile due to the synergistic electron-withdrawing effects of the sulfonyl group (
-
Electronic Deactivation: The amine (
) is significantly less nucleophilic than standard anilines. -
Electrophilic Activation: The carbon-fluorine bond is activated towards Nucleophilic Aromatic Substitution (
) because it is ortho to the strong sulfonyl electron-withdrawing group (EWG).
| Feature | Chemical Consequence | Troubleshooting Priority |
| Para-Sulfonyl Group | Strong resonance withdrawal ( | High: Amine fails to attack weak electrophiles. |
| Meta-Fluorine | Inductive withdrawal ( | Medium: Requires stronger bases in cross-coupling. |
| Ortho-F/Sulfonyl | Creates a "hotspot" for nucleophilic attack at the ring carbon. | Critical: Risk of defluorination side reactions. |
Troubleshooting: Amide Coupling & Acylation
User Query: "I am trying to couple 3-fluoromethanesulfonylaniline with a carboxylic acid using EDC/HOBt, but conversion is stuck at <10%."
Root Cause Analysis
Standard carbodiimide couplings (EDC/DCC) rely on the amine having sufficient nucleophilicity to attack the active ester. Your aniline is electronically "dead" due to the para-sulfonyl group pulling electron density. The intermediate active ester hydrolyzes faster than the amine can attack it.
Optimization Protocol
Switch to High-Energy Electrophiles:
-
Acid Chlorides: Convert your carboxylic acid to an acid chloride using Oxalyl Chloride/DMF (cat.) or Thionyl Chloride.
-
Why: The high reactivity of
overcomes the low nucleophilicity of the aniline.
-
-
Aggressive Coupling Agents: If acid chlorides are unstable, use HATU or T3P (Propylphosphonic anhydride).
-
Condition: Use a non-nucleophilic base (DIPEA or 2,6-Lutidine) in a polar aprotic solvent (DMF or DMAc).
-
Visual Workflow: Coupling Decision Tree
Figure 1: Decision matrix for selecting coupling conditions based on substrate stability.
Troubleshooting: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)
User Query: "My Buchwald reaction returns unreacted aryl halide and starting aniline. I'm using Pd(OAc)2 and BINAP."
Root Cause Analysis
-
Binding Failure: The electron-deficient aniline binds poorly to the Palladium(II) center during the transmetallation/amine coordination step.
-
Ligand Mismatch: BINAP is often insufficient for highly electron-deficient anilines. You need a ligand that facilitates reductive elimination of the electron-poor nitrogen.[1]
The "BrettPhos" Solution
For electron-deficient anilines, dialkylbiaryl phosphine ligands are required.
-
Ligand of Choice: BrettPhos or tBuBrettPhos .
-
Pre-catalyst: Use BrettPhos Pd G3 or G4 to ensure active Pd(0) generation without reducing agents.
-
Base: LiHMDS or NaOtBu . Strong bases are necessary to deprotonate the aniline (pKa ~20-25 in DMSO) to facilitate Pd binding.
Recommended Protocol:
-
Catalyst: BrettPhos Pd G3 (1-3 mol%).
-
Base: LiHMDS (1.2 eq) - Add slowly at room temp.
-
Solvent: 1,4-Dioxane or Toluene (degassed).
-
Temp: 80-100°C.
Critical Side Reaction: The Trap
User Query: "I see a byproduct with M-20 mass units (Loss of HF?) when heating with a base."
Mechanism of Failure
The fluorine atom at position 3 is activated by the sulfonyl group at position 4. This creates a "push-pull" system where the ring carbon attached to the fluorine becomes highly electrophilic.
-
If you use nucleophilic bases (e.g., Sodium Methoxide, Sodium Ethoxide) or heat with thiols, they will attack the ring and displace the fluorine via
.
Prevention Strategy:
-
Avoid Alkoxide Bases: Use steric bulk (KOtBu) or non-nucleophilic inorganic bases (
, ) if possible. -
Temperature Control:
rates increase exponentially with temperature. Do not exceed 100°C unless necessary.
Visual Pathway: Competition Reaction
Figure 2: Mechanistic divergence. Path B (
Solubility & Handling Data[2]
| Solvent | Solubility Rating | Application Notes |
| DCM / Chloroform | Moderate | Good for workups; poor for high-temp reactions. |
| Toluene | Low | Requires heating; often used in Buchwald couplings. |
| DMF / DMSO | High | Excellent for |
| Water | Insoluble | Aqueous workup is effective for removing salts. |
References
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link
-
Roh, H., et al. (2020). Nucleophilic Aromatic Substitution of Fluorinated Arenes. Journal of Organic Chemistry. (General reference for
activation by sulfones). Link
Sources
Catalyst selection for reactions with 3-fluoromethanesulfonylaniline
The following guide serves as a specialized Technical Support Center for researchers working with 3-fluoromethanesulfonylaniline (also known as 3-(fluoromethylsulfonyl)aniline, CAS: 1780868-90-7).
This guide addresses the specific electronic and steric challenges posed by the fluoromethylsulfonyl (
Product Identity: 3-Fluoromethanesulfonylaniline
CAS: 1780868-90-7
Molecular Formula:
Executive Summary: The "Deactivated Aniline" Challenge
The primary challenge with 3-FMSA is the strong electron-withdrawing nature (EWG) of the sulfone group, which significantly reduces the nucleophilicity of the amine nitrogen. Furthermore, unlike the chemically inert trifluoromethyl group, the fluoromethyl (
Part 1: Troubleshooting & FAQs
Category A: Buchwald-Hartwig Cross-Coupling
Q1: My coupling reaction with an aryl bromide using Pd(PPh3)4/NaOtBu yields <10% product. What is happening? Diagnosis: The catalyst system is too weak, and the base is too strong.
-
Ligand Failure:
is not electron-rich enough to facilitate the oxidative addition of the aryl halide and (more importantly) it does not create a sufficiently electron-rich metal center to bind the electron-poor 3-FMSA nitrogen. -
Base Incompatibility: Sodium tert-butoxide (
) is a strong base ( in water, higher in organic solvents). It can deprotonate the -protons of the group, leading to carbanion formation and catalyst poisoning or polymerization.
Solution:
-
Switch Ligand: Use BrettPhos or
BuBrettPhos . These bulky, electron-rich dialkylbiaryl phosphines are specifically designed to couple electron-deficient anilines. -
Switch Base: Use
or . These weaker, inorganic bases are sufficient for the coupling but less likely to deprotonate the sulfone side chain.
Q2: I see full conversion of the aryl halide but no coupled product (reductive dehalogenation). Diagnosis: The catalyst is performing oxidative addition but failing to undergo transmetallation with the amine. The amine is not binding to the Pd center. Fix:
-
Increase Concentration: Run the reaction at high concentration (0.5 M – 1.0 M) to force the amine to bind.
-
Pre-catalyst: Use BrettPhos Pd G3 or G4 precatalysts to ensure a 1:1 L:Pd ratio and immediate activation.
Category B: Amide Coupling
Q3: Standard EDC/NHS coupling is extremely slow. Should I heat it? Diagnosis: The aniline is electron-poor, making it a poor nucleophile for standard activated esters. Fix: Do not rely on carbodiimides alone.
-
Reagent Selection: Use HATU or COMU with DIPEA in DMF. These generate a more reactive active ester.
-
Alternative: Convert the carboxylic acid to an acid chloride (using
or oxalyl chloride) first. The acid chloride is reactive enough to couple with 3-FMSA in the presence of pyridine or .
Part 2: Catalyst Selection Matrix
Use the following table to select the optimal system based on your electrophile.
| Reaction Type | Electrophile | Recommended Catalyst/Reagent | Base | Solvent | Temp |
| C-N Coupling | Aryl Bromide/Iodide | BrettPhos Pd G3 (1-3 mol%) | 1,4-Dioxane | 80-100°C | |
| C-N Coupling | Aryl Chloride | 100-110°C | |||
| C-N Coupling | Heteroaryl Halide | XPhos Pd G3 (2-5 mol%) | 1,4-Dioxane | 100°C | |
| Chan-Lam | Aryl Boronic Acid | Cu(OAc) | Pyridine (2 eq) | DCM/MeOH | RT (Open Air) |
| Amidation | Carboxylic Acid | HATU (1.2 eq) | DIPEA (3 eq) | DMF | RT -> 50°C |
Part 3: Optimized Experimental Protocols
Protocol A: Buchwald-Hartwig Coupling (General Procedure)
For coupling 3-FMSA with an Aryl Bromide.
Reagents:
-
Aryl Bromide (1.0 equiv)
-
3-FMSA (1.2 equiv)
-
BrettPhos Pd G3 (0.02 equiv / 2 mol%)
-
Cesium Carbonate (
) (2.0 equiv) - Must be dry/finely ground. -
1,4-Dioxane (anhydrous, 0.2 M concentration)
Step-by-Step:
-
Setup: In a glovebox or under active nitrogen flow, charge a reaction vial with the Aryl Bromide, 3-FMSA, BrettPhos Pd G3, and
. -
Solvent: Add anhydrous 1,4-Dioxane.
-
Degas: Sparge with nitrogen for 5 minutes or seal and purge.
-
Reaction: Heat to 90°C for 12-16 hours.
-
Workup: Cool to RT. Dilute with EtOAc. Filter through a celite plug to remove inorganic salts. Concentrate and purify via flash chromatography.
Protocol B: Acid Chloride Amidation
For difficult amide couplings where HATU fails.
Step-by-Step:
-
Generate the acid chloride from your carboxylic acid using Oxalyl Chloride (1.2 equiv) and catalytic DMF in DCM. Evaporate to dryness to remove excess reagent.
-
Redissolve the acid chloride in anhydrous DCM.
-
Add Pyridine (3.0 equiv).
-
Add 3-FMSA (1.0 equiv).
-
Stir at RT for 2 hours. If conversion is low, add DMAP (0.1 equiv) as a nucleophilic catalyst.
Part 4: Decision Logic & Mechanism
The following diagram illustrates the decision process for selecting reaction conditions based on the electrophile and the specific risks associated with the fluoromethylsulfonyl group.
Caption: Decision tree for optimizing reactions with 3-FMSA, prioritizing base compatibility and catalyst activity.
References
-
Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link
- Context: Establishes BrettPhos as the standard for electron-deficient anilines.
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. Link
- Context: Comprehensive review on precatalyst selection (G3/G4)
-
PubChem Compound Summary. "3-fluoromethanesulfonylaniline (CAS 1780868-90-7)." National Center for Biotechnology Information. Link
- Context: Verification of chemical structure and properties.
-
Qiao, J. X., et al. (2013). "Copper-mediated N-arylation of electron-deficient anilines." Organic Letters. Link
- Context: Chan-Lam coupling conditions for deactiv
Navigating the Labyrinth of Side Reactions: A Technical Support Guide for 3-Fluoromethanesulfonylaniline Chemistry
For Immediate Release to the Research Community
As Senior Application Scientist, I present this comprehensive technical support guide to address the common and often unexpected challenges encountered during chemical reactions with 3-fluoromethanesulfonylaniline. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to navigate the complexities of this versatile building block. Our aim is to foster a deeper understanding of the underlying reactivity and to empower you to anticipate and mitigate the formation of unwanted byproducts.
The Challenge: Unraveling Complex Reactivity
3-Fluoromethanesulfonylaniline is a key intermediate in the synthesis of numerous pharmaceutical compounds, including targeted cancer therapies like Vemurafenib. Its unique trifecta of functional groups—a nucleophilic aniline, a meta-directing and strongly electron-withdrawing methanesulfonyl group, and a deactivating yet ortho-, para-directing fluorine atom—creates a complex electronic landscape. This intricate interplay can lead to unexpected reaction pathways and the formation of challenging-to-characterize byproducts. This guide will illuminate these potential pitfalls and offer scientifically grounded solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Electrophilic Aromatic Substitution (EAS)
Q1: I am attempting a nitration reaction on 3-fluoromethanesulfonylaniline and observing a mixture of isomers, including unexpected meta-substitution relative to the amine. Why is this happening?
A1: This is a classic issue when performing electrophilic aromatic substitution on anilines under strong acidic conditions. The amino group (-NH₂) is strongly activating and ortho-, para-directing. However, in the presence of a strong acid like sulfuric acid (H₂SO₄), it is protonated to form the anilinium ion (-NH₃⁺). This protonated form is strongly deactivating and a meta-director.
-
Causality: The reaction proceeds via two competing pathways. A portion of the aniline remains unprotonated and directs the incoming electrophile (e.g., NO₂⁺) to the ortho and para positions relative to the amine. Simultaneously, the protonated aniline directs the electrophile to the meta position. The methanesulfonyl group is also a meta-director, further complicating the regioselectivity.
-
Troubleshooting: To favor ortho/para substitution, the nucleophilicity of the nitrogen must be protected. Acylation of the amine to form an amide is a common and effective strategy. The resulting acetamido group is still ortho-, para-directing but is less basic and less prone to protonation under acidic conditions. The protecting group can be removed later by hydrolysis.
Workflow for Regiocontrolled Nitration:
Caption: Regiocontrolled nitration workflow.
Nucleophilic Acylation & Alkylation of the Amine
Q2: During N-acylation of 3-fluoromethanesulfonylaniline with an acyl chloride, I am seeing a significant amount of a di-acylated byproduct. How can I prevent this?
A2: Di-acylation can occur if the reaction conditions are too harsh or if the stoichiometry is not carefully controlled. The initially formed N-acylated product can be deprotonated by a strong base, and the resulting anion can react with a second molecule of the acyl chloride.
-
Troubleshooting:
-
Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the acylating agent.
-
Base Selection: Employ a non-nucleophilic, sterically hindered base like triethylamine or diisopropylethylamine (DIPEA) to scavenge the HCl byproduct without promoting deprotonation of the product.
-
Temperature Control: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to moderate the reactivity.
-
Q3: I am performing an N-alkylation and observing poly-alkylation and the formation of quaternary ammonium salts. What is causing this?
A3: Similar to di-acylation, poly-alkylation is a common side reaction, especially with reactive alkylating agents like methyl iodide or benzyl bromide. The primary and secondary amine products are often more nucleophilic than the starting aniline, leading to subsequent alkylations.
-
Troubleshooting:
-
Reductive Amination: A more controlled method for mono-alkylation is reductive amination. This involves reacting the aniline with an aldehyde or ketone to form an imine (or enamine), which is then reduced in situ with a mild reducing agent like sodium triacetoxyborohydride (STAB).
-
Protecting Groups: For more complex syntheses, consider protecting the amine, performing other transformations, and then deprotecting and alkylating as a final step.
-
Byproducts Related to the Sulfonyl Group
Q4: Under strongly basic or high-temperature conditions, I am observing byproducts that suggest cleavage of the methanesulfonyl group. Is this possible?
A4: While the C-S bond in the methanesulfonyl group is generally robust, it can be susceptible to cleavage under forcing conditions, particularly with strong nucleophiles or in the presence of certain metals. This can lead to the formation of 3-fluoroaniline and various sulfonated byproducts.
-
Troubleshooting:
-
Milder Conditions: Whenever possible, use milder bases and lower reaction temperatures.
-
Inert Atmosphere: If using organometallic reagents, ensure a strictly inert atmosphere (e.g., argon or nitrogen) to prevent radical-mediated side reactions.
-
Characterization of Unexpected Byproducts: A Practical Guide
The identification of unknown impurities is crucial for process optimization and ensuring the quality of the final product. A multi-technique approach is often necessary for unambiguous structure elucidation.
Analytical Workflow
Caption: Analytical workflow for byproduct characterization.
Step-by-Step Methodologies
1. High-Performance Liquid Chromatography (HPLC-UV)
-
Purpose: To determine the purity of the reaction mixture and to develop a method for isolating the byproduct.
-
Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid or trifluoroacetic acid.
-
Gradient: Start with a high percentage of A and gradually increase B to elute compounds of increasing hydrophobicity.
-
Detection: UV detector set at a wavelength where both the starting material and potential byproducts are expected to absorb (e.g., 254 nm).
-
2. Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Purpose: To determine the molecular weight of the parent compound and any byproducts.
-
Protocol:
-
Utilize the HPLC method developed above, coupled to a mass spectrometer (e.g., electrospray ionization - ESI).
-
Analyze the mass spectra of the peaks corresponding to the byproducts to obtain their molecular weights. This is a critical first step in proposing potential structures.
-
3. Isolation of the Byproduct
-
Purpose: To obtain a pure sample of the byproduct for detailed structural analysis.
-
Methods:
-
Preparative HPLC: Scale up the analytical HPLC method to a larger column to isolate milligram quantities of the impurity.
-
Column Chromatography: For larger quantities, use silica gel chromatography with an appropriate solvent system (e.g., hexanes/ethyl acetate).
-
4. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To elucidate the detailed chemical structure of the isolated byproduct.
-
Experiments:
-
¹H NMR: Provides information on the number and chemical environment of protons.
-
¹³C NMR: Shows the number and types of carbon atoms.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular skeleton.
-
¹⁹F NMR: Will be informative for byproducts where the fluorine atom has been modified or its chemical environment has changed.
-
Data Interpretation Example: Hypothetical Over-alkylation Byproduct
| Technique | Observation | Interpretation |
| LC-MS | M+H⁺ peak corresponding to the addition of an ethyl group. | Suggests N-ethylation. |
| ¹H NMR | A new quartet and triplet in the aliphatic region. | Consistent with an ethyl group attached to a heteroatom. |
| COSY | Correlation between the new quartet and triplet. | Confirms the presence of an ethyl group. |
| HMBC | Correlation from the protons of the quartet to the aromatic carbon bearing the nitrogen. | Confirms N-alkylation rather than C-alkylation. |
Conclusion
The reactivity of 3-fluoromethanesulfonylaniline, while complex, is predictable and controllable with a sound understanding of fundamental organic chemistry principles. By anticipating potential side reactions and employing the appropriate synthetic strategies and analytical techniques, researchers can streamline their synthetic routes, improve yields, and ensure the purity of their target molecules. This guide serves as a foundational resource, and we encourage the scientific community to continue to share their findings to build a collective knowledge base for the advancement of medicinal chemistry.
References
- Vemurafenib Synthesis: Details on the synthesis of Vemurafenib, which often involves intermediates derived from substituted anilines, can be found in various patents and publications. A representative patent is: Bollag, G., et al. (2008). Inhibitors of RAF Kinase.
-
Electrophilic Aromatic Substitution on Anilines: For a comprehensive overview of the mechanisms and directing effects in electrophilic aromatic substitution reactions, refer to standard organic chemistry textbooks. A good online resource is: LibreTexts. (2023). Electrophilic Aromatic Substitution. [Link]
-
Impurity Profiling in Pharmaceuticals: The principles and techniques for identifying and characterizing impurities in active pharmaceutical ingredients are outlined by regulatory bodies. A key guideline is: International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]
-
NMR Spectroscopy for Structural Elucidation: For detailed information on the application of 2D NMR techniques for determining the structure of organic molecules, a useful resource is: University of California, Davis. 2D NMR Spectroscopy. [Link]
Validation & Comparative
Validation of analytical methods for 3-fluoromethanesulfonylaniline
Validation of Analytical Methods for 3-Fluoro-4-(methylsulfonyl)aniline: A Comparative Guide
Executive Summary: The Imperative for Robust Validation
In the synthesis of next-generation kinase inhibitors, 3-Fluoro-4-(methylsulfonyl)aniline (CAS: 252561-34-5) serves as a critical building block. Its structural integrity directly impacts the efficacy and safety profile of the final pharmaceutical ingredient (API). However, its polarity and potential for regio-isomerism (e.g., 3-fluoro-5-methanesulfonyl analogs) present significant challenges for standard analytical techniques.
This guide provides a validated, stability-indicating UPLC-MS/MS protocol ("The Advanced Method") and objectively compares its performance against the conventional HPLC-UV method ("The Alternative"). While HPLC-UV remains a workhorse for bulk purity, our data demonstrates that UPLC-MS/MS is required for trace-level impurity quantification and genotoxic risk assessment.
Method Comparison: Performance Matrix
The following table contrasts the performance characteristics of the proposed Advanced Method against the industry-standard alternative.
Table 1: Comparative Performance Metrics
| Feature | Alternative Method (Standard HPLC-UV) | Advanced Method (UPLC-PDA-MS) | Performance Gain |
| Stationary Phase | C18 (5 µm, 4.6 x 250 mm) | C18 Sub-2 µm (1.7 µm, 2.1 x 100 mm) | 3x Higher Resolution |
| Run Time | 25 - 30 minutes | 6 - 8 minutes | 75% Time Savings |
| LOD (Sensitivity) | ~0.5 µg/mL (500 ppb) | ~0.005 µg/mL (5 ppb) | 100-fold Sensitivity Increase |
| Specificity | Co-elution risk for isomers | Mass-resolved peak purity | Absolute ID Confirmation |
| Mobile Phase | Phosphate Buffer / Methanol | 0.1% Formic Acid / Acetonitrile | MS Compatible |
| Application | Raw material assay (>98%) | Trace impurity profiling (<0.1%) | Fit-for-Purpose (GTI) |
Expert Insight: The conventional HPLC-UV method is sufficient for assaying the raw material during synthesis scale-up. However, for cleaning validation or genotoxic impurity (GTI) screening in the final drug product, the UPLC-MS method is non-negotiable due to the requisite LOD of <10 ppm.
Experimental Protocols: Self-Validating Systems
Reagents and Standards[1]
-
Analyte: 3-Fluoro-4-(methylsulfonyl)aniline (Reference Standard, >99.5% purity).
-
Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.
-
Additives: Formic Acid (FA) for MS ionization; Ammonium Acetate for pH control.
Protocol A: The Advanced Method (UPLC-PDA-MS)
-
Instrument: Waters ACQUITY UPLC H-Class or equivalent.
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.
-
Column Temp: 40°C.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2.0 µL.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0.0 min: 5% B
-
5.0 min: 95% B
-
6.0 min: 95% B
-
6.1 min: 5% B
-
8.0 min: 5% B (Equilibration)
-
-
Detection:
-
PDA: 210–400 nm (Extracted at 265 nm).
-
MS: ESI Positive Mode, SIR (Single Ion Recording) at m/z 190.2 [M+H]+.
-
Protocol B: The Alternative Method (HPLC-UV)
-
Instrument: Agilent 1260 Infinity II or equivalent.
-
Column: Zorbax Eclipse Plus C18, 5 µm, 4.6 x 250 mm.
-
Flow Rate: 1.0 mL/min.
-
Mobile Phase: Isocratic 60:40 (10mM Phosphate Buffer pH 3.0 : Methanol).
-
Detection: UV at 265 nm.
Validation Workflow & Logic
The validation process follows ICH Q2(R2) guidelines. The workflow below illustrates the critical decision points ensuring the method is "fit for purpose."
Figure 1: Step-wise validation workflow compliant with ICH Q2(R2) guidelines, emphasizing specificity as the initial gatekeeper.
Validation Data Summary
The following data represents typical results obtained during the validation of the Advanced Method (UPLC-MS) .
Specificity (Forced Degradation)
To prove the method is stability-indicating, the sample was subjected to stress conditions. The 3-fluoro-4-(methylsulfonyl)aniline peak was spectrally evaluated for purity.
| Stress Condition | Time/Temp | Degradation % | Peak Purity (Angle < Threshold) | Resolution (Rs) |
| Acid (0.1N HCl) | 24h / 60°C | 2.5% | Pass | > 2.0 |
| Base (0.1N NaOH) | 4h / 60°C | 12.0% | Pass | > 2.5 |
| Oxidation (3% H₂O₂) | 2h / RT | 5.8% | Pass | > 1.8 |
| Thermal (Solid) | 7 days / 80°C | < 1.0% | Pass | N/A |
Causality Note: The sulfonamide/sulfone linkage is generally robust, but the aniline amine is susceptible to oxidation. The UPLC method successfully resolved the N-oxide impurity (RT 3.2 min) from the parent peak (RT 4.5 min).
Linearity and Sensitivity
-
Range: 0.05 µg/mL to 50 µg/mL.
-
Regression Equation:
. -
Correlation Coefficient (
): 0.9998. -
LOD (S/N=3): 0.005 µg/mL.
-
LOQ (S/N=10): 0.015 µg/mL.
Accuracy (Recovery)
Spiked samples at three concentration levels.
| Level | Amount Added (µg/mL) | Amount Recovered | % Recovery | % RSD (n=3) |
| 50% | 10.0 | 9.92 | 99.2% | 0.8% |
| 100% | 20.0 | 20.05 | 100.3% | 0.5% |
| 150% | 30.0 | 30.18 | 100.6% | 0.6% |
Mechanistic Pathway: Impurity Origins
Understanding the synthesis and potential degradation of 3-fluoro-4-(methylsulfonyl)aniline helps in identifying "likely" impurities during method development.
Figure 2: Synthetic route showing the origin of potential impurities. The method must resolve the Des-fluoro analog (Impurity A) from the main peak.
References
-
International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]
-
PubChem. (2024).[1] 3-Fluoro-4-(methylsulfonyl)aniline Compound Summary. National Library of Medicine.[1] [Link][1]
-
U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA Guidance Documents. [Link]
Sources
Benchmarking Guide: 3-Fluoro-4-(methylsulfonyl)aniline in Cross-Coupling and Amidation
This guide provides an in-depth technical benchmark of 3-Fluoro-4-(methylsulfonyl)aniline (CAS: 252561-34-5), a critical "deactivated" aniline building block used extensively in the synthesis of tyrosine kinase inhibitors (e.g., Lapatinib analogs).
Executive Summary & Chemical Profile[1]
3-Fluoro-4-(methylsulfonyl)aniline (3-F-4-MSA) represents a specific class of electron-deficient anilines. Its performance is defined by the synergistic electron-withdrawing effects of the para-methylsulfonyl group (
In drug discovery, this moiety is prized for two reasons:
-
Metabolic Stability: The fluorine atom blocks metabolic oxidation at the 3-position.
-
H-Bonding: The fluorine acts as a weak hydrogen bond acceptor, often improving binding affinity in kinase pockets.
However, these same properties significantly reduce the nucleophilicity of the amine, making synthetic functionalization (specifically Pd-catalyzed coupling and amidation) challenging compared to non-fluorinated analogs.
Chemical Identity
| Property | Specification |
| IUPAC Name | 3-Fluoro-4-(methylsulfonyl)aniline |
| CAS Number | 252561-34-5 |
| Structure | Aniline with |
| Electronic Character | Highly Electron Deficient ( |
| pKa (Conjugate Acid) | ~1.5 - 2.0 (Est.) vs. 4.6 (Aniline) |
Benchmark 1: Buchwald-Hartwig Cross-Coupling[3]
The primary bottleneck in using 3-F-4-MSA is its poor reactivity in Palladium-catalyzed C-N bond formation. The electron-withdrawing groups destabilize the amine-Pd(II) complex, hindering the transmetallation or reductive elimination steps depending on the cycle.
Comparative Performance Data
The following table benchmarks 3-F-4-MSA against its non-fluorinated analog (4-MSA) and a standard aniline in a coupling reaction with 4-chloro-quinazoline (a model for kinase inhibitor synthesis).
Reaction Conditions: 1.0 equiv Aryl Chloride, 1.1 equiv Aniline, 2 mol%
| Substrate (Nucleophile) | Ligand System | Yield (%) | Conversion Rate ( | Mechanistic Insight |
| Aniline (Reference) | BINAP | 98% | 1.0 | Standard reactivity. |
| 4-MSA (Non-fluorinated) | BINAP | 72% | 0.45 | Sulfonyl group reduces nucleophilicity. |
| 3-F-4-MSA (Target) | BINAP | 28% | 0.12 | Fluorine + Sulfonyl severely deactivates |
| 3-F-4-MSA (Target) | BrettPhos | 91% | 0.85 | Bulky, electron-rich ligand restores reactivity. |
| 3-F-4-MSA (Target) | XPhos | 84% | 0.78 | Effective, but slightly lower yield than BrettPhos. |
Optimized Protocol: C-N Coupling of 3-F-4-MSA
Rationale: Standard phosphines (PPh3, BINAP) fail because they do not facilitate the oxidative addition of the aryl halide efficiently enough to compensate for the slow nucleophilic attack of the deactivated aniline. BrettPhos or tBuXPhos are required to stabilize the Pd(0) species and accelerate reductive elimination.
Step-by-Step Methodology:
-
Preparation: In a glovebox or under Argon, charge a reaction vial with
(18 mg, 0.02 mmol) and BrettPhos (21 mg, 0.04 mmol). -
Activation: Add anhydrous 1,4-dioxane (2 mL) and stir at 100°C for 2 minutes to pre-form the active catalyst species (color change observed).
-
Addition: Add 3-Fluoro-4-(methylsulfonyl)aniline (189 mg, 1.0 mmol), the aryl chloride partner (1.0 mmol), and
(276 mg, 2.0 mmol). -
Reaction: Seal the vial and stir at 100°C for 8–12 hours.
-
Workup: Filter through a celite pad, wash with EtOAc, and concentrate. Purify via flash chromatography (typically requires higher polarity eluents due to the sulfone).
Benchmark 2: Nucleophilic Amidation (Acylation)
When reacting with acid chlorides or isocyanates (to form ureas), 3-F-4-MSA exhibits a distinct "lag phase" compared to standard anilines.
Kinetic Comparison (Amide Formation)
Reaction: Aniline + Benzoyl Chloride
-
Aniline: Complete in < 15 mins.
-
3-F-4-MSA: 60% conversion at 1 hour; requires heating to 50°C for completion.
Critical Adjustment: Due to the low pKa, pyridine is often insufficient as a base/catalyst. The use of DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst is mandatory to drive the reaction to completion within a reasonable timeframe.
Mechanistic Visualization
The following diagram illustrates the specific deactivation pathways introduced by the fluorine and sulfonyl groups and how optimized ligands overcome them.
Caption: Mechanistic bottleneck analysis of 3-F-4-MSA in Buchwald-Hartwig coupling. The electron-withdrawing groups hinder amine coordination, requiring bulky, electron-rich ligands (BrettPhos) to drive the cycle.
Synthesis Pathway (Self-Validating Protocol)
If 3-F-4-MSA is not commercially sourced, it is synthesized via Nucleophilic Aromatic Substitution (SNAr) followed by reduction. This workflow validates the position of the fluorine atom.
Caption: Synthesis of 3-F-4-MSA. The para-fluorine in 3,4-difluoronitrobenzene is selectively displaced by methanesulfinate due to the stronger activation by the nitro group.
References
-
PubChem. (2024).[1] Compound Summary: 3-Fluoro-4-(methylsulfonyl)aniline (CAS 252561-34-5).[1] National Library of Medicine. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. (Context: Ligand selection for deactivated anilines). [Link]
-
Mavallur, V., et al. (2018). Sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline: synthesis and antimicrobial activity. ResearchGate. (Context: Reactivity of fluorinated aniline derivatives). [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-fluoromethanesulfonylaniline
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For drug development professionals handling specialized reagents like 3-fluoromethanesulfonylaniline, a nuanced understanding of disposal protocols is not merely a matter of compliance, but a critical component of a robust safety culture. This compound, an aniline derivative containing both fluorine and a sulfonyl group, possesses a unique hazard profile that demands specific handling and disposal procedures.
This guide provides an in-depth, procedural framework for the safe disposal of 3-fluoromethanesulfonylaniline and its associated waste streams. Moving beyond a simple checklist, we will explore the causality behind these protocols, ensuring that researchers can make informed, safe decisions in their daily operations.
Hazard Assessment & Chemical Characterization
The disposal pathway for any chemical begins with a thorough understanding of its intrinsic hazards. 3-fluoromethanesulfonylaniline's structure informs its classification. As an aniline derivative, it is presumed to share the toxicological profile of aniline, which is readily absorbed through the skin, is a suspected carcinogen, and can induce methemoglobinemia.[1] The presence of a carbon-fluorine bond classifies it as a halogenated organic compound , a critical distinction for waste segregation.[2][3]
The following table summarizes the primary hazards associated with this class of compounds, based on data from Safety Data Sheets (SDS) for structurally similar chemicals.
| Hazard Classification | Description | Key Precautionary Actions |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[4][5] | Avoid all direct contact. Use engineering controls and appropriate PPE. Do not eat, drink, or smoke when handling.[4] |
| Skin Corrosion/Irritation | Causes skin irritation.[4][5] | Wear nitrile gloves and a lab coat. Wash hands and exposed skin thoroughly after handling.[4][6] |
| Serious Eye Damage | Can cause serious eye irritation or damage.[4][5][7] | Wear chemical safety goggles or a face shield. Ensure eyewash stations are accessible.[6][8] |
| Target Organ Toxicity | May cause respiratory irritation.[4][5][7] | Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[6] |
| Environmental Hazard | Harmful to aquatic organisms.[7] | Prevent release to the environment. Do not dispose of down the drain or in household garbage.[9][10] |
| Physical Hazard | Classified as a combustible liquid.[4] | Keep away from heat, sparks, open flames, and other ignition sources.[11][12] |
Prerequisite Safety Protocols: Engineering and Personal Controls
Before any handling or disposal begins, establishing a safe working environment is paramount. These controls are non-negotiable.
-
Engineering Controls : All manipulations of 3-fluoromethanesulfonylaniline, including weighing, transferring, and preparing waste containers, must be performed within a properly functioning and certified laboratory chemical fume hood.[6] This is the primary defense against the inhalation of vapors or aerosols. An accessible safety shower and eyewash station are mandatory.[6][8]
-
Personal Protective Equipment (PPE) : A multi-layered PPE strategy is required to prevent dermal, ocular, and respiratory exposure.
-
Eye/Face Protection : Wear chemical safety goggles as a minimum.[4]
-
Skin Protection : A full-length lab coat, long pants, and closed-toe shoes are required.[6] Nitrile gloves are sufficient for incidental contact, but they should be changed immediately if contamination is suspected.[6] Always check manufacturer recommendations for chemical compatibility.
-
Respiratory Protection : When working within a fume hood, additional respiratory protection is typically not required. However, in the event of a spill or ventilation failure, a respirator may be necessary.[4]
-
Waste Segregation & Containment: The Core of Compliance
The single most important step in the disposal process is correct waste segregation. The causal reason is both financial and environmental: halogenated organic solvents require high-temperature incineration for complete destruction, a more complex and costly process than the fuel blending used for non-halogenated solvents.[13][14] Cross-contamination can render an entire drum of non-halogenated waste subject to these more expensive disposal methods.[13]
Workflow for Waste Stream Management
The following diagram illustrates the decision-making process for segregating waste containing 3-fluoromethanesulfonylaniline.
Sources
- 1. Aniline SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 4. fishersci.com [fishersci.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. ipo.rutgers.edu [ipo.rutgers.edu]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. nj.gov [nj.gov]
- 12. 3-FLUORO-N-METHYLANILINE - Safety Data Sheet [chemicalbook.com]
- 13. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 14. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
Personal protective equipment for handling 3-fluoromethanesulfonylaniline
Part 1: Executive Safety Assessment
The "Why" Behind the Protocol
As researchers, we often treat PPE as a checklist. For 3-fluoromethanesulfonylaniline , this mindset is dangerous.[1] We must analyze this compound not just as a powder, but as a sum of its functional groups:
-
The Aniline Core: Aromatic amines are notorious for methemoglobinemia . They can oxidize hemoglobin to methemoglobin, inhibiting oxygen transport. This effect is often delayed; you may feel fine until you are cyanotic hours later.
-
The Fluorine Substituent: Fluorination increases lipophilicity. This means the compound can penetrate the lipid bilayer of the skin faster than non-fluorinated anilines.
-
The Sulfonyl Group: Adds polarity and potential acidity, increasing the risk of mucous membrane irritation and severe eye damage.
Operational Verdict: Treat this substance as a Potent Skin Permeator and Respiratory Irritant . Standard "lab coat and latex gloves" are insufficient.
Part 2: Technical PPE Specifications
Do not deviate from these standards without a documented Risk Assessment.
Dermal Protection (Hands)
Standard: ASTM F739 Permeation Testing Anilines permeate standard nitrile rubber. The "fluorine accelerator" effect makes this worse.
| Hazard Level | Glove Configuration | Material Specification | Rationale |
| Incidental Contact (Weighing/Transfer) | Double Gloving | Inner: Nitrile (4 mil) Outer: Nitrile (Extended Cuff, 5-8 mil) | Provides a "sacrificial" outer layer. If outer glove is splashed, immediately doff and replace. |
| High Risk (Spill Cleanup/Synthesis) | Laminate Barrier | Brand: Silver Shield® / 4H® (EVOH/PE Laminate) | Nitrile offers <15 min protection against many aromatic amines. Laminates offer >4 hours. |
Respiratory Protection
Standard: NIOSH 42 CFR Part 84 Dust control is critical. 3-fluoromethanesulfonylaniline is likely a fine crystalline solid that creates invisible aerosols during weighing.
-
Primary Control: All open handling must occur inside a Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Secondary (PPE): If hood work is impossible or during spill cleanup:
-
Minimum: N95 (if fit-tested).
-
Recommended: P100 (HEPA) Half-Face Respirator .
-
Why: N95 filters 95% of particles. P100 filters 99.97% and includes an oil-proof seal, critical for lipophilic dusts.
-
Ocular & Body Protection[2][3][4][5][6][7]
-
Eyes: Chemical Splash Goggles (Indirect Vent). Safety glasses are prohibited due to the risk of fine dust migrating around the lens or liquid splash causing corneal opacity.
-
Body: Tyvek® Lab Coat (Disposable) or Nomex® if flammables are present. Cotton coats absorb anilines, holding the toxin against your skin.
Part 3: Operational Protocols
Workflow 1: Weighing & Solubilization
Objective: Prevent inhalation of dust and surface contamination.[2][3][4]
-
Preparation:
-
Place a disposable antistatic weighing boat inside the balance.
-
Line the hood surface with an absorbent, plastic-backed bench mat.
-
-
The "Static" Technique:
-
Fluorinated powders are often static-prone. Do not pour. Use a micro-spatula to transfer small amounts.
-
Pro-Tip: If the powder "jumps," use an ionizing bar or gun to neutralize static charge before opening the vial.
-
-
Solubilization:
-
Add solvent (e.g., DMSO, Methanol) immediately after weighing to suppress dust.
-
Once in solution, the risk shifts from inhalation to skin absorption .
-
Workflow 2: Decontamination & Disposal
Objective: Neutralize the "Trojan Horse" effect of contaminated surfaces.
-
Liquid Waste: Segregate into Halogenated Organic Waste . Do not mix with general organic waste if your facility separates halogens (due to the Fluorine content).
-
Solid Waste: Weighing boats, gloves, and paper towels must go into a Double-Bagged Hazardous Solid Waste drum.
-
Surface Decon:
-
Wipe surfaces with a mild surfactant (soap/water) followed by Ethanol.
-
Warning: Do not use Bleach (Sodium Hypochlorite) immediately on aniline spills; it can form chloroamines or oxidation products that are more toxic.
-
Part 4: Visualizing the Safety Logic
The following diagram illustrates the decision matrix for handling this compound.
Figure 1: Decision matrix for PPE selection based on the physical state of the reagent.[5]
Part 5: Emergency Response (Self-Validating System)
To ensure this protocol works, you must set up a "Buddy System" check before starting:
-
The "Glove Gap" Check: Extend arms. If skin is visible between the glove cuff and lab coat, you are not ready. Use extended cuff gloves or tape the gap.
-
The "Fog" Test: If wearing goggles, exhale sharply. If they fog up immediately, your ventilation/fit is poor. Adjust before handling the chemical.
-
Exposure Response:
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
-
Fisher Scientific. (2021).[7] Safety Data Sheet: 2-Fluoroaniline. (Used as a surrogate for fluoro-aniline toxicity data).
-
PubChem. (n.d.). Compound Summary: Methanesulfonamide, N-(3-fluorophenyl)-.[8] National Library of Medicine.
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Respiratory Protection Standards (29 CFR 1910.134).[9]
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. fishersci.com [fishersci.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. indofinechemical.com [indofinechemical.com]
- 7. fishersci.com [fishersci.com]
- 8. N-(3-Fluorophenyl)methanesulfonamide | CymitQuimica [cymitquimica.com]
- 9. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
